1-(4-Nitrobenzyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHHZWTYFFZYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58198-49-5 | |
| Record name | 1-[(4-Nitrophenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58198-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 1-(4-Nitrobenzyl)piperazine
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It is intended for an audience with a technical background in chemistry and pharmacology, including researchers, scientists, and professionals in the field of drug development. This document compiles available data and presents it in a structured format, including detailed tables and workflow diagrams, to serve as a foundational resource.
Chemical Identity and Structure
This compound is a synthetic organic compound featuring a piperazine ring N-substituted with a 4-nitrobenzyl group. The piperazine moiety is a common pharmacophore found in numerous biologically active compounds, while the nitrobenzyl group can influence the molecule's electronic properties and serve as a handle for further chemical modification.
The fundamental chemical identity of this compound is established by its unique CAS number, 58198-49-5.[1][2][3][4] Its molecular formula is C11H15N3O2, corresponding to a molecular weight of approximately 221.26 g/mol .[1][5]
Chemical Structure:
(Structure based on IUPAC Name: 1-[(4-Nitrophenyl)methyl]piperazine)[2][4]
Physicochemical and Pharmacological Properties
Quantitative data on the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The information available is primarily from chemical supplier databases. It is important to distinguish this compound from the structurally similar 1-(4-nitrophenyl)piperazine (CAS 6269-89-2), for which more experimental data, such as melting point, is available.[6][7][8][9]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-[(4-Nitrophenyl)methyl]piperazine | [2][4] |
| Synonyms | 1-(4-Nitro-benzyl)-piperazine | [1][2] |
| CAS Number | 58198-49-5 | [1][2][3] |
| Molecular Formula | C11H15N3O2 | [1][2][5] |
| Molecular Weight | 221.26 g/mol | [1][5] |
| Purity (Typical) | ≥98% | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The synthesis would typically involve the reaction of piperazine, which acts as the nucleophile, with 4-nitrobenzyl chloride or bromide in the presence of a base to neutralize the resulting hydrohalic acid. A suitable solvent is used to facilitate the reaction.
Caption: Proposed workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Preparation: Dissolve piperazine (excess, e.g., 2 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, in a round-bottom flask.
-
Reaction: Cool the mixture in an ice bath. Add a solution of 4-nitrobenzyl halide (1 equivalent) in the same solvent dropwise over 30 minutes with constant stirring.
-
Incubation: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours) until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue using column chromatography on silica gel to yield the final product, this compound.
Note: This protocol is representative. Optimization of reactants, solvent, temperature, and reaction time would be necessary to achieve high yield and purity.
Biological Activity and Potential Applications
Direct experimental data on the biological activities of this compound is scarce in the public domain. However, the piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic applications. Derivatives of N-acylated or N-arylated piperazines have shown a wide range of biological activities, including anticancer and antimicrobial effects.[10] The presence of the nitro group, a strong electron-withdrawing substituent, can significantly modulate the molecule's properties and may serve as a precursor for reduction to an amino group, enabling the synthesis of a diverse library of derivative compounds.[10]
The logical relationship between the chemical structure and its potential biological relevance is based on the contributions of its constituent parts.
Caption: Logical relationships in this compound.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct biological and extensive physicochemical data are limited, its structure, combining the versatile piperazine pharmacophore with an electronically active nitrobenzyl group, makes it a compound of interest for further investigation. The proposed synthesis provides a straightforward route for its preparation, enabling researchers to explore its potential in developing novel therapeutic agents. Future studies are warranted to elucidate its specific biological activities and pharmacological profile.
References
- 1. CAS 58198-49-5 | 1-(4-Nitro-benzyl)-piperazine - Synblock [synblock.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 58198-49-5|this compound|BLD Pharm [bldpharm.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 1-(4-Nitrobenzyl)PiperazineHydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. 1-(4-Nitrophenyl)piperazine 97 6269-89-2 [sigmaaldrich.com]
- 7. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]
- 8. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]
- 9. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(4-Nitrobenzyl)piperazine, a key intermediate in medicinal chemistry. The information presented herein is intended to support research and development activities by providing essential data on its physical and chemical properties, along with detailed experimental protocols for their determination.
Core Physicochemical Data
The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below. These values are crucial for understanding the compound's behavior in various experimental and physiological conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| Melting Point | 122-123 °C | [2] |
| Boiling Point | 365.8 ± 27.0 °C (Predicted) | [2] |
| Appearance | Solid | ChemScene LLC |
| Purity | 98% | ChemScene LLC |
| Storage Temperature | 4°C, protect from light | ChemScene LLC |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 58198-49-5 | [2] |
| Molecular Formula | C₁₁H₁₆ClN₃O₂ | |
| Molecular Weight | 257.72 g/mol | |
| Melting Point | 122-123 °C | [2] |
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.
Table 3: Key Spectral Data for this compound
| Spectroscopic Technique | Key Data/Interpretation |
| ¹H NMR | Spectral data is available for the hydrochloride salt, which would show characteristic peaks for the aromatic protons of the nitrobenzyl group and the protons of the piperazine ring. |
| FTIR | The infrared spectrum would exhibit characteristic absorption bands for N-H stretching (secondary amine in the piperazine ring), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C=C stretching (aromatic ring). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzylpiperazine structure. |
Solubility and pKa Profile
The pKa of this compound has not been experimentally reported. However, it can be estimated based on the known pKa values of piperazine, which are approximately 5.68 and 9.82 for the two protonation steps. The presence of the electron-withdrawing nitrobenzyl group is expected to decrease the basicity of the adjacent nitrogen atom, thus lowering its pKa value compared to unsubstituted piperazine. Potentiometric titration is the recommended method for the precise determination of its pKa values.[4]
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound.
Synthesis of this compound
A general method for the synthesis of monosubstituted piperazines involves the reaction of piperazine with a suitable alkylating or arylating agent.[5] For this compound, a common synthetic route is the nucleophilic substitution reaction between piperazine and 4-nitrobenzyl chloride.
Materials:
-
Piperazine
-
4-Nitrobenzyl chloride
-
A suitable solvent (e.g., ethanol, acetonitrile)
-
A base (e.g., triethylamine, potassium carbonate) to neutralize the HCl byproduct
-
Standard laboratory glassware and purification apparatus (e.g., for filtration, recrystallization, or column chromatography)
Procedure:
-
Dissolve piperazine in the chosen solvent in a round-bottom flask. An excess of piperazine is often used to minimize the formation of the disubstituted product.
-
Add the base to the reaction mixture.
-
Slowly add a solution of 4-nitrobenzyl chloride in the same solvent to the piperazine solution with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This may involve filtering off any precipitated salts, removing the solvent under reduced pressure, and partitioning the residue between an organic solvent and water.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Determination of Melting Point
The melting point is a critical indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[7]
-
Process the spectra to determine chemical shifts, integration values, and coupling constants to confirm the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[8]
-
Obtain the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.
-
Ionize the sample using an appropriate method (e.g., electron ionization - EI).[9]
-
Analyze the resulting ions to determine the mass-to-charge ratio of the molecular ion and major fragment ions.[10]
Visualizations
The following diagrams illustrate key experimental workflows relevant to the characterization of this compound.
References
- 1. CAS 58198-49-5 | 1-(4-Nitro-benzyl)-piperazine - Synblock [synblock.com]
- 2. 1-(4-Nitrobenzyl)PiperazineHydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. uregina.ca [uregina.ca]
- 5. mdpi.com [mdpi.com]
- 6. byjus.com [byjus.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. rtilab.com [rtilab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
An In-depth Technical Guide to 1-(4-Nitrobenzyl)piperazine (CAS: 58198-49-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Nitrobenzyl)piperazine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, spectroscopic data, and potential biological activities, supported by experimental methodologies and visual diagrams to facilitate understanding and further research.
Core Data Presentation
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 58198-49-5 | N/A |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1][2] |
| Molecular Weight | 221.26 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 122-123 °C | N/A |
| Boiling Point (Predicted) | 365.8 ± 27.0 °C | N/A |
| Solubility | Piperazine, the parent compound, is freely soluble in water and ethylene glycol, and soluble in ethanol and methanol. The solubility of this compound is likely to be influenced by the benzyl group, potentially decreasing water solubility and increasing solubility in organic solvents. | [4][5][6] |
| pKa (Predicted) | 1.36 ± 0.40 | N/A |
Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | Data for the hydrochloride salt is available, which would show characteristic peaks for the aromatic protons of the nitrobenzyl group, the methylene bridge protons, and the piperazine ring protons. |
| ¹³C NMR | Expected to show distinct signals for the carbons of the 4-nitrophenyl group, the benzyl methylene carbon, and the two non-equivalent carbons of the piperazine ring. |
| Infrared (IR) | A transmission IR spectrum is available, which would display characteristic absorption bands for the N-H stretch of the secondary amine in the piperazine ring, C-H stretches of the aromatic and aliphatic groups, the C=C stretching of the aromatic ring, and the strong symmetric and asymmetric stretches of the nitro (NO₂) group. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the nucleophilic substitution of a halide on 4-nitrobenzyl with piperazine. A common method for preparing monosubstituted piperazines involves the reaction of piperazine with a suitable benzyl halide. To control the reaction and avoid the formation of the disubstituted product, a large excess of piperazine can be used, or one of the nitrogen atoms of piperazine can be protected.
Proposed Synthetic Protocol: N-Alkylation of Piperazine
This protocol is based on general methods for the synthesis of N-benzylpiperazines.
Materials:
-
Piperazine
-
4-Nitrobenzyl chloride (or bromide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, ethanol, dichloromethane)
Procedure:
-
Dissolve piperazine (a molar excess, e.g., 5 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base (e.g., 2 equivalents) to the solution.
-
Slowly add a solution of 4-nitrobenzyl chloride (1 equivalent) in the same solvent to the piperazine solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
References
- 1. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Piperazine [medbox.iiab.me]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of 1-(4-Nitrobenzyl)piperazine: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a framework for the spectroscopic characterization of 1-(4-Nitrobenzyl)piperazine. Due to the limited availability of public domain spectroscopic data for this specific compound, this document presents predicted spectral characteristics and data for the closely related isomer, 1-(4-nitrophenyl)piperazine, for illustrative purposes. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring and interpreting data.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a piperazine ring, a benzyl group, and a nitro functional group, suggests potential applications as a scaffold in the design of novel therapeutic agents. Accurate structural elucidation and characterization are paramount for its use in research and development. Spectroscopic techniques such as NMR, FT-IR, and Mass Spectrometry are fundamental to confirming the identity and purity of this compound.
Spectroscopic Data
Note: The data for 1-(4-nitrophenyl)piperazine is provided as a reference and should not be used as a direct substitute for experimental data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.1 - 8.2 | d | 2H | Ar-H (ortho to NO₂) |
| ~ 7.5 - 7.6 | d | 2H | Ar-H (meta to NO₂) |
| ~ 3.6 | s | 2H | Ar-CH ₂-N |
| ~ 2.4 - 2.6 | t | 4H | -N-CH ₂- (piperazine) |
| ~ 2.3 - 2.5 | t | 4H | -N-CH ₂- (piperazine) |
| ~ 1.9 | s (broad) | 1H | NH |
Table 2: Experimental ¹H NMR Spectral Data for 1-(4-nitrophenyl)piperazine
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 8.09 | d | 2H | Ar-H (ortho to NO₂) |
| 6.85 | d | 2H | Ar-H (meta to NO₂) |
| 3.33 | t | 4H | -N-CH₂- (piperazine) |
| 3.08 | t | 4H | -N-CH₂- (piperazine) |
| 2.05 | s (broad) | 1H | NH |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 147 | Ar-C -NO₂ |
| ~ 146 | Ar-C -CH₂ |
| ~ 129 | Ar-C H (meta to NO₂) |
| ~ 123 | Ar-C H (ortho to NO₂) |
| ~ 63 | Ar-C H₂-N |
| ~ 54 | -N-C H₂- (piperazine) |
| ~ 46 | -N-C H₂- (piperazine) |
Table 4: Experimental ¹³C NMR Spectral Data for 1-(4-nitrophenyl)piperazine
| Chemical Shift (δ) ppm | Assignment |
| 151.7 | Ar-C-NO₂ |
| 145.8 | Ar-C-N |
| 125.9 | Ar-CH (ortho to NO₂) |
| 112.9 | Ar-CH (meta to NO₂) |
| 48.5 | -N-CH₂- (piperazine) |
| 45.1 | -N-CH₂- (piperazine) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound is available on SpectraBase, though full access requires a subscription[1]. Key expected absorptions are listed below.
Table 5: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H Stretch (piperazine) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2800 - 3000 | Medium | Aliphatic C-H Stretch |
| 1590 - 1610 | Strong | Aromatic C=C Bending |
| 1500 - 1530 | Strong | Asymmetric N-O Stretch (NO₂) |
| 1340 - 1360 | Strong | Symmetric N-O Stretch (NO₂) |
| 1100 - 1300 | Strong | C-N Stretch |
| 840 - 860 | Strong | p-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
The molecular weight of this compound is 221.26 g/mol . The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 221.
Table 6: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion |
| 221 | [M]⁺ |
| 136 | [M - C₄H₉N₂]⁺ (loss of piperazine) |
| 85 | [C₄H₉N₂]⁺ (piperazine fragment) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters should be optimized.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the NMR spectrometer.
-
Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, proton-decoupled mode is standard.
-
Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC if necessary.
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A flowchart illustrating the typical workflow from compound synthesis to final spectroscopic characterization.
References
An In-Depth Technical Guide to the Synthesis and Discovery of 1-(4-Nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and discovery of 1-(4-Nitrobenzyl)piperazine. This compound is a valuable intermediate in medicinal chemistry, primarily utilized in the development of more complex molecules with potential therapeutic applications. This document details a robust synthetic protocol, presents key characterization data, and illustrates its synthetic utility.
Introduction
This compound (CAS No. 58198-49-5) is a disubstituted piperazine derivative characterized by a piperazine ring N-alkylated with a 4-nitrobenzyl group. The presence of the nitroaromatic moiety and the secondary amine on the piperazine ring makes it a versatile building block for further chemical modifications. While not a therapeutic agent itself, its importance lies in its role as a key intermediate in the synthesis of a variety of pharmacologically relevant compounds. The piperazine scaffold is a common feature in many approved drugs, and the 4-nitrobenzyl group can be readily transformed into other functional groups, such as an amino group, allowing for diverse derivatization.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the direct N-alkylation of piperazine with a 4-nitrobenzyl halide. This nucleophilic substitution reaction is efficient and can be performed under standard laboratory conditions. To favor mono-alkylation and prevent the formation of the di-substituted byproduct, an excess of piperazine is typically used.
Experimental Protocol
Reaction Scheme:
-
Reactants: Piperazine, 4-Nitrobenzyl chloride (or bromide)
-
Solvent: Ethanol (or other suitable polar aprotic solvent like acetonitrile or DMF)
-
Base: An excess of piperazine acts as the base to neutralize the formed hydrohalic acid. Alternatively, an external inorganic base like potassium carbonate can be used.
-
Temperature: Room temperature to gentle heating (e.g., 50-70°C)
Procedure:
-
A solution of piperazine (4-6 equivalents) is prepared in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
4-Nitrobenzyl chloride (1 equivalent), dissolved in a minimal amount of ethanol, is added dropwise to the piperazine solution at room temperature over 30 minutes.
-
The reaction mixture is then stirred at room temperature for 2-4 hours or gently heated to 50-70°C for 1-2 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is taken up in water and the pH is adjusted to >12 with a 5N sodium hydroxide solution.
-
The aqueous layer is then extracted multiple times with an organic solvent such as chloroform or ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product as a solid.
Characterization Data
Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. The following table summarizes key physical and spectroscopic data for the compound.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol |
| Appearance | Solid |
| Melting Point | 122-123 °C |
| ¹H NMR | Predicted: δ 8.15 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 3.55 (s, 2H, Ar-CH₂-N), 2.85 (t, 4H, piperazine-H), 2.40 (t, 4H, piperazine-H), 1.80 (s, 1H, -NH). Note: Actual shifts may vary depending on the solvent and instrument. |
| ¹³C NMR | Predicted: δ 147.0 (Ar-C-NO₂), 146.5 (Ar-C), 129.5 (Ar-CH), 123.5 (Ar-CH), 62.5 (Ar-CH₂-N), 54.0 (piperazine-CH₂), 45.5 (piperazine-CH₂). Note: Actual shifts may vary depending on the solvent and instrument. |
Discovery and Applications
The discovery of this compound is not attributed to a singular, serendipitous event but rather to its emergence as a critical and versatile intermediate in the field of medicinal chemistry. Its initial synthesis was likely driven by the need for a reliable building block in the development of more complex molecules. The piperazine moiety is a well-established pharmacophore present in numerous drugs, valued for its ability to improve solubility and pharmacokinetic properties.
The 4-nitrobenzyl group serves two primary functions:
-
It acts as a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other.
-
The nitro group can be easily reduced to an amine, which then serves as a handle for a wide array of subsequent chemical transformations, such as amide bond formation, sulfonylation, or reductive amination, to build molecular diversity.
This strategic utility has led to its use in the synthesis of compounds targeting a range of biological systems.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Role as a Synthetic Intermediate
Caption: Utility of this compound as a versatile building block.
Potential Mechanism of Action of 1-(4-Nitrobenzyl)piperazine: An In-depth Technical Guide
Disclaimer: Direct pharmacological and mechanistic data for 1-(4-Nitrobenzyl)piperazine are limited in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms of action based on the well-documented pharmacology of its structural analogs, primarily N-benzylpiperazine (BZP) and other substituted piperazine derivatives. The hypotheses presented herein require experimental validation.
Executive Summary
This compound belongs to the benzylpiperazine class of compounds, which are known to interact with various components of the central nervous system (CNS). Based on the structure-activity relationships of this class, this compound is hypothesized to function as a modulator of monoaminergic systems, including dopamine and serotonin pathways. The presence of the electron-withdrawing nitro group on the benzyl ring is expected to significantly influence its receptor binding affinity and functional activity compared to the parent compound, N-benzylpiperazine. Potential therapeutic applications and toxicological properties are likely to be linked to its activity at dopamine and serotonin transporters and receptors.
Core Hypothesis: Monoamine Releasing Agent and Receptor Ligand
The primary hypothesized mechanism of action for this compound is its function as a monoamine releasing agent and/or a reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This activity is a hallmark of the N-benzylpiperazine family of compounds.[1][2][3] BZP itself acts as a stimulant by promoting the release and inhibiting the reuptake of dopamine and serotonin.[1][4][5]
The 4-nitro substitution on the benzyl ring likely modifies this activity. For instance, the structurally related compound para-nitrophenylpiperazine (pNPP) is a selective and partial serotonin releasing agent.[6] This suggests that the nitro group may confer selectivity towards the serotonin system.
A secondary potential mechanism is direct interaction with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors. Structure-activity relationship studies of benzylpiperazines show that substitutions on the aromatic ring are a key determinant of receptor affinity and functional activity, which can range from agonism to antagonism.[7][8]
Quantitative Data for Structurally Related Analogs
To provide a quantitative basis for the hypothesized mechanisms, the following tables summarize data for key structural analogs of this compound.
Table 1: Functional Activity of para-Nitrophenylpiperazine (p-NPP) as a Monoamine Releaser
| Compound | Target | Assay Type | Value | Units | Reference |
| para-Nitrophenylpiperazine (p-NPP) | SERT | Serotonin Release | EC₅₀ = 19 - 43 | nM | [6] |
| Eₘₐₓ = 57 | % | [6] | |||
| DAT | Dopamine Release | EC₅₀ > 10,000 | nM | [6] | |
| NET | Norepinephrine Release | EC₅₀ > 10,000 | nM | [6] |
Table 2: Binding Affinities (Kᵢ) of Various Benzylpiperazine Derivatives at CNS Receptors
| Compound Class/Derivative | Target | Kᵢ (nM) | Reference |
| Benzylpiperazine (BZP) Analogs | σ₁ Receptor | 0.96 - 91.8 | [9] |
| Fluorinated Benzylpiperazines | Dopamine D₂ Receptor | Position-dependent affinity | [8] |
| Serotonin 5-HT₁ₐ Receptor | Position-dependent affinity | [8] | |
| Serotonin 5-HT₂ₐ Receptor | High affinity with para-fluoro substitution | [8] | |
| Benzylpiperazine Derivatives | Mcl-1 (anti-apoptotic protein) | 0.18 (µM) | [10] |
| 1-(4-fluorobenzyl)piperazine derivative | Tyrosinase | IC₅₀ = 0.96 (µM) |
Visualizing Potential Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that this compound may modulate.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing the mechanism of action of a novel benzylpiperazine derivative.
Detailed Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a standard method to determine the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter.
-
Preparation of Membranes:
-
Cell lines stably expressing the target receptor/transporter (e.g., HEK293 cells expressing human DAT or SERT) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]citalopram for SERT).
-
Increasing concentrations of the test compound (this compound).
-
Cell membrane preparation.
-
-
Total Binding: Wells containing only radioligand and membranes.
-
Non-specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a known, non-labeled ligand for the target (e.g., cocaine for DAT).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a set duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with cold assay buffer to remove any remaining unbound radioligand.
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the NSB from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Neurotransmitter Release Assay (using pre-loaded synaptosomes)
This protocol measures the ability of a compound to induce the release of a neurotransmitter from nerve terminals.
-
Preparation of Synaptosomes:
-
A specific brain region (e.g., striatum for dopamine, hippocampus for serotonin) is dissected from a rodent brain.
-
The tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction (resealed nerve terminals).
-
-
Radiolabel Loading:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) to allow for uptake via the respective transporters.
-
-
Release Experiment:
-
The pre-loaded synaptosomes are washed to remove excess radiolabel and then superfused with a physiological buffer (e.g., Krebs-Ringer buffer) at 37°C.
-
After a baseline release period, the synaptosomes are exposed to increasing concentrations of the test compound (this compound).
-
Fractions of the superfusate are collected at regular intervals.
-
At the end of the experiment, a releasing agent (e.g., amphetamine) is often used as a positive control.
-
-
Quantification and Analysis:
-
The radioactivity in each collected fraction is measured by liquid scintillation counting.
-
The amount of neurotransmitter released is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.
-
The data are plotted as percentage release versus the log concentration of the test compound to generate a dose-response curve.
-
The EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximal effect) are calculated.
-
Conclusion and Future Directions
While direct evidence is lacking, the structural characteristics of this compound strongly suggest its activity as a modulator of monoaminergic systems, with a potential for selectivity towards the serotonin transporter. The provided data on its analogs highlight the pharmacological plausibility of this hypothesis. Future research should focus on empirically determining its binding affinities and functional activities at monoamine transporters and key CNS receptors using the protocols outlined in this guide. Such studies are essential to fully elucidate its mechanism of action, therapeutic potential, and toxicological profile.
References
- 1. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of Nitro-Substituted Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. The introduction of a nitro group to this versatile moiety can significantly modulate its physicochemical properties and pharmacological effects, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the biological activities of nitro-substituted piperazine derivatives, focusing on their antimicrobial, anticancer, tyrosinase inhibitory, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and logical relationships to facilitate further research and drug development in this promising area.
Antimicrobial and Antifungal Activity
Nitro-substituted piperazine derivatives have demonstrated notable efficacy against a spectrum of bacterial and fungal pathogens. The electron-withdrawing nature of the nitro group can enhance the interaction of these molecules with microbial targets, leading to potent antimicrobial effects.
Quantitative Data Summary
The antimicrobial and antifungal potency of various nitro-substituted piperazine derivatives is summarized below, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values providing a quantitative measure of their efficacy.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pleuromutilin Derivative | 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | Staphylococcus aureus (MRSA ATCC 43300) | 0.125 | 0.125 | [1] |
| Staphylococcus aureus (ATCC 29213) | 0.125 | 0.25 | [1] | ||
| Staphylococcus aureus (AD3) | 0.125 | 0.5 | [1] | ||
| Staphylococcus aureus (144) | 0.125 | 0.5 | [1] | ||
| 1-(4-nitrophenyl)piperazine Derivatives | 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.4 (µM) | - | [2] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.0 (µM) | - | [2] | |
| Mycobacterium marinum | 15.0 (µM) | - | [2] | ||
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | 14.2 (µM) | - | [2] | |
| Piperazine-tagged Nitroimidazole | Compound 8 (4-nitrophenyl moiety) | Staphylococcus aureus | 250 | >500 | [3] |
| Bacillus subtilis | 125 | 250 | [3] | ||
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Most active compound | Gram-positive bacteria | 15 (µg/L) | - |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) [1][4]
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Preparation: Dissolve the nitro-substituted piperazine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL). Further dilute the stock solution in Mueller-Hinton Broth (MHB) to the desired starting concentration.
-
Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB. The typical volume in each well is 100 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test microorganism. Transfer the colonies to a tube containing sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial or fungal suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing MHB and the microbial inoculum (no test compound).
-
Negative Control: Wells containing only MHB.
-
Standard Drug: Include wells with a known antimicrobial agent (e.g., Gentamicin, Ciprofloxacin) as a reference.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay [1]
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Data Analysis: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Visualization of Experimental Workflow
Caption: Workflow for MIC and MBC Determination.
Anticancer Activity
The antiproliferative properties of nitro-substituted piperazine derivatives have been investigated against various cancer cell lines. The inclusion of the nitroimidazole moiety, in particular, has shown promise in developing potent anticancer agents.
Quantitative Data Summary
The in vitro anticancer activity of piperazine-tagged 4-nitroimidazole derivatives is presented below, with IC₅₀ values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Piperazine-tagged 4-nitroimidazole | Compound 5 | MCF-7 | Breast | 1.0 ± 0 | [5][6] |
| PC3 | Prostate | 9.00 ± 0.028 | [5][6] | ||
| Compound 7 | HepG2 | Liver | 5.6 ± 0.5 | [5] | |
| MCF-7 | Breast | 32.1 ± 5.6 | [5] | ||
| Compound 10 | HepG2 | Liver | 29.6 ± 7.6 | [5] | |
| MCF-7 | Breast | 46.2 ± 8.2 | [5] | ||
| Compound 11 | Capan-1 | Pancreatic | 8.60 - 64.0 | [5] | |
| HCT-116 | Colon | 8.60 - 64.0 | [5] | ||
| LN229 | Glioblastoma | 8.60 - 64.0 | [5] | ||
| NCI-H460 | Lung | 8.60 - 64.0 | [5] | ||
| DND-41 | Leukemia | 8.60 - 64.0 | [5] | ||
| HL-60 | Leukemia | 8.60 - 64.0 | [5] | ||
| K562 | Leukemia | 8.60 - 64.0 | [5] | ||
| Z138 | Lymphoma | 8.60 - 64.0 | [5] | ||
| Compound 17 | Various | Various | Low micromolar | [5] | |
| 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles | Compound 9g | MCF-7 | Breast | 2.00 ± 0.03 | [7] |
| Compound 9k | MCF-7 | Breast | 5.00 ± 0.01 | [7] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity [8][9]
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in a suitable culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the nitro-substituted piperazine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Logical Relationships
Caption: Logical workflow for anticancer screening.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Certain nitrophenylpiperazine derivatives have been identified as effective tyrosinase inhibitors.
Quantitative Data Summary
The tyrosinase inhibitory activity of a series of 4-nitrophenylpiperazine derivatives is detailed below, with IC₅₀ values representing the concentration required for 50% inhibition of the enzyme.
| Compound | R Group | % Inhibition at 100 µM | IC₅₀ (µM) | Reference |
| 4a | Phenyl | 35.8 ± 3.24 | 174.71 | [10] |
| 4l | 2-Indole | 66.6 ± 4.12 | 72.55 ± 0.49 | [10] |
A comprehensive table of 13 derivatives (4a-m) can be found in the cited reference.[10]
Experimental Protocol
Tyrosinase Inhibitory Activity Assay [10][11]
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, typically using L-DOPA as a substrate.
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a solution of L-DOPA in phosphate buffer.
-
Test Compounds: Dissolve the nitrophenylpiperazine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution and 50 µL of the tyrosinase enzyme solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to each well.
-
-
Absorbance Measurement: Immediately measure the absorbance at 475-510 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 20-60 minutes).
-
Controls:
-
Blank: All reagents except the enzyme.
-
Negative Control: All reagents except the test compound.
-
Positive Control: A known tyrosinase inhibitor (e.g., Kojic acid).
-
-
Data Analysis: Calculate the rate of reaction (slope of absorbance versus time). The percent inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100 The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Neuroprotective Potential
The neuroprotective effects of piperazine derivatives have been explored in various models of neuronal damage. While specific data on nitro-substituted piperazines in this area is limited, related arylpiperazine compounds have shown promise in mitigating neuronal cell death induced by oxidative and nitrosative stress.
Signaling Pathway (Hypothetical for Arylpiperazines)
Based on studies of arylpiperazine dopaminergic ligands, a potential neuroprotective mechanism involves the modulation of pro-survival signaling pathways, such as the Akt and ERK pathways.[12]
References
- 1. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. The mechanisms responsible for neuroprotective capacity of arylpiperazine dopaminergic ligands against cell death induced by sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitro Group's Influence on 1-(4-Nitrobenzyl)piperazine Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of the para-positioned nitro group on the benzyl moiety of 1-(4-Nitrobenzyl)piperazine. While direct and extensive research on this specific molecule is limited, this document consolidates information from structurally related analogs, including nitrophenylpiperazines and other substituted benzylpiperazines, to elucidate the anticipated impact of the nitro functional group on the compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. This guide covers synthetic approaches, potential biological activities, and the underlying mechanistic principles, offering a foundational resource for researchers exploring this and similar chemical scaffolds.
Introduction: The Piperazine Scaffold and the Significance of the Nitro Group
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2][3] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[4] The introduction of a 4-nitrobenzyl group to the piperazine core is a strategic design choice intended to modulate the molecule's activity.
The nitro group (NO₂) is a potent electron-withdrawing group, a characteristic that significantly influences a molecule's biological behavior.[5] Its presence on the benzyl ring of this compound is expected to impact several key parameters:
-
Electronic Effects: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, altering its polarity and electronic distribution. This can enhance interactions with biological targets, particularly those with electron-rich domains.[5][6]
-
Pharmacokinetics: The nitro group can affect metabolic stability. It can be a site for metabolic reduction by nitroreductases, which can lead to the formation of reactive intermediates. This metabolic pathway can be exploited for prodrug strategies but also presents potential toxicity concerns.[6][7]
-
Target Binding: The electronic modifications imparted by the nitro group can alter the binding affinity and selectivity of the molecule for its biological targets.[5]
Synthesis and Characterization
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.
General Synthetic Protocol
A common method involves the reaction of piperazine with 4-nitrobenzyl chloride (or bromide). An excess of piperazine can be used to act as both the nucleophile and the base to neutralize the hydrogen halide formed during the reaction. Alternatively, an external base such as triethylamine can be used.
Reaction: Piperazine + 4-Nitrobenzyl Chloride → this compound + Piperazine Hydrochloride
Procedure:
-
Piperazine is dissolved in a suitable solvent (e.g., ethanol, acetonitrile, or DMF).
-
4-Nitrobenzyl chloride, dissolved in the same solvent, is added dropwise to the piperazine solution at room temperature or with gentle heating.
-
The reaction mixture is stirred for a specified period (typically several hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an aqueous base (e.g., NaOH solution) and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is typically performed by column chromatography or recrystallization.
Characterization of the final product is confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Biological Activities and Role of the Nitro Group
While specific quantitative data for this compound is not abundant in the public domain, the biological activities can be inferred from related structures. The primary areas of investigation for nitro-substituted piperazine derivatives include anticancer and antimicrobial activities.
Anticancer Activity
Piperazine derivatives are widely investigated as anticancer agents.[2][8][9][10] The introduction of a nitro group can enhance cytotoxicity. For instance, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the nitro-substituted compound demonstrated significant cytotoxic effects against various cancer cell lines.[9]
The Role of the Nitro Group in Anticancer Activity:
-
Enhanced Target Binding: The electron-withdrawing properties of the nitro group may enhance binding to biological targets involved in cancer cell proliferation.[8]
-
Induction of Apoptosis: Like other piperazine derivatives, this compound may induce apoptosis in cancer cells. The nitro group could potentially modulate the activity of key proteins in apoptotic pathways.
-
DNA Intercalation: The planar nitroaromatic system might facilitate intercalation with DNA, a mechanism of action for some anticancer drugs.[8]
-
Bioreductive Activation: The nitro group can be reduced by intracellular nitroreductases, which are often overexpressed in hypoxic tumor environments, to form cytotoxic reactive nitrogen species. This offers a potential mechanism for tumor-selective toxicity.
Table 1: Cytotoxicity of Structurally Related Nitro-Substituted Piperazine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 5.3 | [9] |
| MCF7 (Breast) | 4.7 | [9] | |
| HCT116 (Colon) | 4.9 | [9] | |
| 1-(4-Nitrophenyl)piperazine derivative (NPDM) | MRSA (in vitro) | Potent bactericidal agent | [11][12] |
Antimicrobial Activity
The piperazine nucleus is a common feature in many antimicrobial agents.[7][13][14] The nitro group is also a well-known pharmacophore in antimicrobial drugs (e.g., nitrofurantoin, metronidazole). Its inclusion in the this compound structure is likely to confer or enhance antimicrobial properties.
The Role of the Nitro Group in Antimicrobial Activity:
-
Inhibition of Essential Enzymes: The compound may inhibit enzymes crucial for microbial survival.
-
Reactive Species Formation: Similar to its role in anticancer activity, the nitro group can be reduced by microbial nitroreductases to generate radical species that damage microbial DNA, proteins, and lipids.[5]
Table 2: Antimicrobial Activity of a Structurally Related Piperazine Derivative
| Compound | Target Microorganism | Activity Metric | Value | Reference |
| NPDM (a complex 1-(4-nitrophenyl)piperazine derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | Potent | [11][12] |
Potential Mechanism of Action and Signaling Pathways
Based on the activities of related compounds, this compound could potentially exert its effects through various signaling pathways. In cancer, for example, many piperazine derivatives are known to induce apoptosis.
Hypothetical Apoptotic Signaling Pathway
The diagram below illustrates a potential mechanism by which a nitro-substituted benzylpiperazine derivative could induce apoptosis in a cancer cell, integrating both extrinsic and intrinsic pathways.
Caption: Hypothetical apoptotic pathway induced by the compound.
Experimental Protocols
The biological activity of this compound and its analogs can be assessed using standard in vitro assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 4-nitrobenzyl moiety on the piperazine scaffold is a critical determinant of biological activity. Its strong electron-withdrawing nature likely enhances interactions with biological targets and provides a site for metabolic activation, particularly in hypoxic or microbial environments. Based on data from structurally similar compounds, this compound holds potential as a scaffold for the development of novel anticancer and antimicrobial agents.
Future research should focus on:
-
Quantitative SAR Studies: Synthesizing and testing a series of analogs with different substituents at the para-position of the benzyl ring (e.g., -H, -Cl, -OCH₃, -NH₂) to precisely quantify the contribution of the nitro group to the observed activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Toxicity: Evaluating the compound's performance and safety profile in animal models to determine its therapeutic potential.
This guide provides a framework for understanding the pivotal role of the nitro group in this compound. Further empirical studies are essential to fully characterize its pharmacological profile and validate its potential as a therapeutic lead compound.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etd.auburn.edu [etd.auburn.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. ijcmas.com [ijcmas.com]
- 8. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apjhs.com [apjhs.com]
- 14. researchgate.net [researchgate.net]
1-(4-Nitrobenzyl)piperazine: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs.[1] Its unique physicochemical properties, including its ability to enhance aqueous solubility and bioavailability, combined with its synthetic tractability, make it an invaluable building block in drug design.[2] Among the numerous piperazine-containing synthons, 1-(4-nitrobenzyl)piperazine stands out as a particularly versatile precursor for creating diverse libraries of bioactive compounds. This technical guide provides a comprehensive overview of this compound as a building block, detailing its synthesis, chemical properties, and its application in the development of novel therapeutic agents, with a focus on anticancer, antimicrobial, and central nervous system (CNS) active compounds.
Synthesis and Chemical Properties
The synthesis of this compound and its subsequent derivatives typically involves standard nucleophilic substitution reactions. The most common approach is the mono-N-alkylation of piperazine with 4-nitrobenzyl chloride or a similar halogenated derivative. To control the reaction and prevent the formation of the di-substituted byproduct, an excess of piperazine is often used, or one of the piperazine nitrogens is protected with a group like tert-butyloxycarbonyl (Boc) prior to alkylation.[3][4]
The chemical architecture of this compound offers three key points for diversification, making it a highly valuable scaffold for combinatorial chemistry and structure-activity relationship (SAR) studies.
dot
Caption: Key structural features of this compound and their roles in drug design.
Applications in Medicinal Chemistry
The this compound scaffold has been extensively utilized to develop a wide range of therapeutic agents. Its derivatives have shown significant promise in several key areas of drug discovery.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as cytotoxic agents against various cancer cell lines. The general strategy involves the acylation of the second nitrogen of the piperazine ring with different benzoyl chlorides.[5] The resulting N-benzoyl derivatives have demonstrated potent antiproliferative effects.
A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structurally related, showed that the nitro-substituted compound exhibited significant cytotoxicity against a panel of cancer cell lines.[5][6] The presence of the nitro group, an electron-withdrawing substituent, often contributes to enhanced biological activity.[7]
Table 1: Cytotoxicity of Selected Piperazine Derivatives Against Cancer Cell Lines (IC50 in µM)
| Compound ID | Derivative Structure | HUH7 (Liver) | MCF7 (Breast) | HCT116 (Colon) | Reference |
| 5e | 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | 3.98 | 4.65 | 5.12 | [5][6] |
| Doxorubicin | (Standard) | 1.17-1.52 | 1.52-1.89 | - | [8] |
| Vindoline-piperazine conjugate 23 | [4-(trifluoromethyl)benzyl]piperazine derivative | - | 1.00 (MDA-MB-468) | - | [9] |
| Vindoline-piperazine conjugate 25 | 1-bis(4-fluorophenyl)methyl piperazine derivative | - | - | - | [9] |
Note: Data for compound 5e is for a closely related 1-(4-nitrobenzoyl) derivative, highlighting the potential of the nitro-aromatic piperazine scaffold. Data for vindoline conjugates demonstrates the utility of substituted benzylpiperazines in complex anticancer agents.
The mechanism of action for some of these piperazine derivatives may involve the induction of apoptosis.[7] Further derivatization, such as creating hybrids with other known pharmacophores, has also yielded potent anticancer agents.[10]
Antimicrobial and Antifungal Activity
The piperazine nucleus is a common feature in many antimicrobial agents.[7] Derivatives of this compound have been investigated for their antibacterial and antifungal properties. The presence of electron-withdrawing groups, such as the nitro group, on the phenyl ring has been shown to be favorable for potent antibacterial activity.[2][7]
In one study, novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles were synthesized and evaluated for their activity against Helicobacter pylori. The 1-(4-nitrobenzyl) substituted compounds showed promising inhibitory activity.[11]
Table 2: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound ID | Organism | Activity Metric (e.g., MIC in µg/mL) | Reference |
| 6c | H. pylori (Metronidazole-resistant) | Zone of inhibition data available | [11] |
| 6l | H. pylori (Metronidazole-resistant) | Zone of inhibition data available | [11] |
| RL-308 | Shigella flexineri | MIC = 2 | [12][13] |
| RL-308 | S. aureus | MIC = 4 | [12][13] |
| RL-308 | MRSA | MIC = 16 | [12][13] |
Note: MIC values for RL-308 are for a novel piperazine derivative, illustrating the potential of the general scaffold in developing potent antimicrobial agents.
Central Nervous System (CNS) Activity
Piperazine derivatives are well-known for their activity in the central nervous system, with many approved drugs for treating psychosis, depression, and anxiety containing this scaffold.[14] They often exert their effects by interacting with neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D2) receptors.[15][16] While specific studies on the CNS activity of this compound itself are limited in the initial search, the general class of N-benzylpiperazines and N-arylpiperazines are extensively studied for these applications.[17] The modification of the benzyl and piperazine moieties allows for the fine-tuning of receptor binding affinities and selectivity.[14][18]
For example, N1-(2-alkoxyphenyl)piperazines containing an N4-benzyl group have been evaluated for antipsychotic activity, showing high affinity for D2 and 5-HT1A receptors.[17]
Experimental Protocols
General Procedure for the Synthesis of 1-(4-Nitrobenzyl)-4-Aryl/Alkyl-Piperazines
This protocol outlines a general method for the derivatization of the this compound core, a common step in building a compound library for screening.
dot
Caption: General workflow for the derivatization of this compound.
Materials:
-
This compound hydrochloride
-
Appropriate benzoyl chloride, sulfonyl chloride, or alkyl halide (1.0 eq)
-
Triethylamine (3.0 eq)
-
Dry Dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of this compound (1.0 eq) is prepared in dry dichloromethane.
-
The solution is cooled to 0–5 °C in an ice bath.
-
Triethylamine (3.0 eq) is added to the cold reaction mixture, which is then stirred for 10 minutes.
-
The desired benzoyl chloride, sulfonyl chloride, or alkyl halide (1.0 eq) is added to the mixture.
-
The reaction mixture is allowed to warm to room temperature and stirred for 5–6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is taken up in water and extracted with ethyl acetate.[5]
-
The organic phase is washed with saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final compound.[5]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for extensive structural modifications, enabling the exploration of vast chemical space and the optimization of pharmacological activity. The demonstrated success of its derivatives, particularly in the development of anticancer and antimicrobial agents, underscores the importance of this scaffold. As the search for novel therapeutics continues, the strategic use of well-designed building blocks like this compound will remain a critical component of successful drug discovery programs.
References
- 1. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 7. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
- 13. ijcmas.com [ijcmas.com]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(4-Nitrobenzyl)piperazine Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Nitrobenzyl)piperazine is a derivative of piperazine, a scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the piperazine ring can significantly influence its pharmacological profile. In silico modeling provides a powerful and cost-effective approach to investigate the potential interactions of this compound with biological targets at a molecular level. This technical guide outlines a comprehensive in silico workflow to predict and analyze these interactions, from target identification to detailed molecular dynamics simulations.
Target Identification: A Predictive Approach
Due to the limited specific research on this compound, the initial step involves identifying potential protein targets. This can be achieved through various computational methods that leverage the chemical structure of the ligand to predict its bioactivity.
Methods for Target Prediction:
-
Ligand-Based Approaches: These methods compare the structure of this compound to databases of known active compounds. Techniques include similarity searching, pharmacophore modeling, and machine learning algorithms trained on ligand-target interaction data.
-
Structure-Based Approaches: If a three-dimensional structure of a potential target is available, these methods can be employed. They involve docking the ligand into the binding sites of a panel of proteins to predict binding affinity.
Given that numerous piperazine derivatives have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation, this guide will use mTOR as a hypothetical protein target for demonstrating the in silico workflow.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical cascade in many cancers.[3][4][5]
In Silico Interaction Analysis: Methodologies
This section provides detailed protocols for two key in silico techniques: molecular docking and molecular dynamics simulations. These methods allow for the prediction of binding modes and the assessment of the stability of the ligand-protein complex.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The following protocol outlines a typical workflow using AutoDock Vina.[6][7][8]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Preparation of the Receptor (mTOR):
-
Obtain the 3D structure of the mTOR protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign partial charges to the protein atoms using AutoDock Tools.
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 2D structure of this compound (CAS: 58198-49-5, Formula: C11H15N3O2) and convert it to a 3D structure using a molecule editor.[9][10][11]
-
Perform energy minimization of the 3D structure.
-
Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space for docking by creating a grid box that encompasses the active site of mTOR. The coordinates and dimensions of the grid box should be determined based on the location of the known binding site or through binding pocket prediction tools.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor, ligand, and grid box parameters.
-
-
Analysis of Docking Results:
-
Analyze the output file, which contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of mTOR using molecular visualization software like PyMOL or Chimera.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. The following protocol describes a general workflow using GROMACS.[1][12][13][14]
Experimental Protocol: MD Simulations with GROMACS
-
System Preparation:
-
Select the best docking pose of the this compound-mTOR complex as the starting structure.
-
Generate the topology and parameter files for the protein using a suitable force field (e.g., CHARMM36).
-
Generate the topology and parameter files for the ligand using a server like CGenFF or a similar tool.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.
-
NPT equilibration: Bring the system to the desired pressure while maintaining a constant temperature. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to evaluate the stability of the complex by calculating metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
-
Analyze the interactions between the ligand and protein over time, such as hydrogen bond occupancy and interaction energies.
-
Data Presentation
Quantitative data from in silico modeling should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Molecular Docking Results for this compound with mTOR
| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 1 | -8.5 | Tyr2245, Trp2239, Leu2185 | Tyr2245 (OH) | Trp2239, Leu2185 |
| 2 | -8.2 | Tyr2245, Val2240, Ile2237 | - | Val2240, Ile2237 |
| 3 | -7.9 | Ser2167, Leu2185, Ile2355 | Ser2167 (OG) | Leu2185, Ile2355 |
Table 2: MD Simulation Analysis of the this compound-mTOR Complex
| Metric | Average Value | Standard Deviation |
| RMSD of Protein Backbone (Å) | 2.1 | 0.3 |
| RMSD of Ligand (Å) | 1.5 | 0.4 |
| RMSF of Active Site Residues (Å) | 1.2 | 0.2 |
| Ligand-Protein Interaction Energy (kJ/mol) | -150.7 | 15.2 |
Visualization of Workflows and Pathways
Visual diagrams are essential for representing complex workflows and biological pathways.
Caption: In Silico Modeling Workflow for this compound.
Caption: PI3K/AKT/mTOR Signaling Pathway with hypothetical inhibition.
Conclusion
This technical guide presents a comprehensive in silico framework for investigating the molecular interactions of this compound. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into its potential protein targets, binding modes, and the stability of the resulting complexes. The proposed workflow, using mTOR as a hypothetical target, serves as a robust starting point for future computational and experimental studies aimed at elucidating the pharmacological profile of this and other piperazine derivatives, ultimately accelerating the drug discovery and development process.
References
- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CAS 58198-49-5 | 1-(4-Nitro-benzyl)-piperazine - Synblock [synblock.com]
- 10. pschemicals.com [pschemicals.com]
- 11. 58198-49-5|this compound|BLD Pharm [bldpharm.com]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(4-Nitrobenzyl)piperazine from Piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(4-nitrobenzyl)piperazine from piperazine, a key intermediate in the development of various pharmacologically active compounds. The protocols and data presented are compiled and adapted from established chemical synthesis methodologies.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the nitrobenzyl group provides a site for further chemical modifications, such as reduction to an amine, enabling the synthesis of a diverse range of derivatives. The piperazine moiety is a common scaffold in many approved drugs, known for improving pharmacokinetic properties. This protocol details the N-monoalkylation of piperazine with a 4-nitrobenzyl halide.
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic substitution of a halide from 4-nitrobenzyl halide by one of the secondary amine groups of piperazine. To favor mono-alkylation and prevent the formation of the di-substituted product, an excess of piperazine is typically used.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound. The protocol is adapted from general methods for the mono-N-alkylation of piperazine.
Materials and Equipment
-
Piperazine (anhydrous)
-
4-Nitrobenzyl chloride or 4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine piperazine (4-5 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Reactant Addition: Dissolve 4-nitrobenzyl halide (1 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the piperazine suspension at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol, 9:1).
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the 4-nitrobenzyl halide), cool the mixture to room temperature.
-
Filter the suspension to remove the inorganic salts and excess piperazine.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, to obtain the pure this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Piperazine | 110-85-0 | C₄H₁₀N₂ | 86.14 | Nucleophile |
| 4-Nitrobenzyl chloride | 100-14-1 | C₇H₆ClNO₂ | 171.58 | Electrophile |
| 4-Nitrobenzyl bromide | 100-11-8 | C₇H₆BrNO₂ | 216.03 | Electrophile |
| This compound | 58198-49-5 | C₁₁H₁₅N₃O₂ | 221.26 | Product |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value | Notes |
| Stoichiometry | ||
| Piperazine | 4-5 equivalents | Excess minimizes di-alkylation. |
| 4-Nitrobenzyl halide | 1 equivalent | Limiting reagent. |
| Potassium Carbonate | 2 equivalents | Base to neutralize the generated acid (HCl or HBr). |
| Reaction Conditions | ||
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent is suitable. DMF can also be used. |
| Temperature | Reflux (~82°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Work-up & Purification | ||
| Purification Method | Column Chromatography (Silica Gel) | Effective for removing impurities and unreacted starting materials. |
| Expected Outcome | ||
| Yield | Moderate to Good | Dependent on reaction scale and purification efficiency. |
| Physical Appearance | Yellow solid |
Characterization Data
Upon successful synthesis and purification, the structure and purity of this compound should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals include those for the aromatic protons of the nitrobenzyl group, the benzylic methylene protons, and the piperazine ring protons.
-
¹³C NMR: Will show characteristic peaks for the carbons of the 4-nitrophenyl group and the piperazine ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (221.26 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches, aromatic C=C bonds, and the symmetric and asymmetric stretches of the nitro group are expected. An IR spectrum for this compound is available in public databases.[1]
Safety Precautions
-
Piperazine is corrosive and can cause skin and eye irritation.
-
4-Nitrobenzyl halides are lachrymators and are harmful if swallowed, inhaled, or absorbed through the skin.
-
Acetonitrile is flammable and toxic.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Disclaimer
This protocol is intended for use by trained chemistry professionals in a laboratory setting. The user is solely responsible for all safety precautions and for verifying the appropriateness of this protocol for their specific application.
References
Application Notes and Protocols: 1-(4-Nitrobenzyl)piperazine as a Versatile Chemical Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-nitrobenzyl)piperazine as a pivotal intermediate in the synthesis of various pharmaceutical agents. This document outlines its application in the synthesis of atypical antipsychotics and provides detailed experimental protocols for its use.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of a reactive secondary amine on the piperazine ring allows for further functionalization, while the nitro group on the benzyl moiety can be readily reduced to a primary amine, providing a site for the introduction of diverse pharmacophoric groups.[1] This dual functionality makes it a strategic intermediate in the multi-step synthesis of complex drug molecules. Piperazine derivatives are integral to numerous drug classes, including antipsychotics, antidepressants, and antihistamines, owing to their ability to modulate physicochemical properties and interact with various biological targets.[2][3][4][5][6]
Application in the Synthesis of Atypical Antipsychotics
This compound serves as a key precursor in the synthesis of several atypical antipsychotic drugs, such as those belonging to the piperazinyl-benzisothiazole and related classes. The general synthetic strategy involves the N-alkylation of a suitable heterocyclic system with this compound, followed by the reduction of the nitro group and subsequent elaboration to the final active pharmaceutical ingredient (API). This approach is particularly relevant in the synthesis of drugs like Lurasidone and Cariprazine, which feature a piperazine moiety connected to an aromatic or heteroaromatic group.[7][8][9][10]
Synthetic Pathway Overview
The general synthetic pathway leveraging this compound for the preparation of antipsychotic agents can be conceptualized as a multi-step process. This typically involves an initial N-alkylation reaction to connect the piperazine intermediate to a core scaffold, followed by a reduction of the nitro group to an amine. This newly formed amine then undergoes further reactions, such as acylation or urea formation, to yield the final drug molecule.
Caption: General synthetic pathway using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound.
Protocol 1: N-Alkylation of a Heterocyclic Halide with this compound
This protocol describes a general procedure for the nucleophilic substitution reaction between this compound and a heterocyclic halide.
Workflow for N-Alkylation:
Caption: Experimental workflow for N-alkylation.
Materials:
| Reagent/Material | Quantity (Molar Eq.) | Notes |
| Heterocyclic Halide | 1.0 | |
| This compound | 1.1 - 1.5 | An excess may be used to drive the reaction to completion. |
| Anhydrous Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Or another suitable inorganic base like Cs₂CO₃.[11] |
| Anhydrous Solvent (e.g., DMF, Acetonitrile) | Sufficient volume | Solvent should be dry and appropriate for the reaction temperature. |
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add the heterocyclic halide (1.0 eq.), this compound (1.2 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Add a suitable volume of anhydrous dimethylformamide (DMF) to the flask.
-
Place the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated intermediate.
| Parameter | Value/Condition |
| Reaction Temperature | 80 - 100 °C |
| Reaction Time | 4 - 12 hours (monitor for completion) |
| Typical Yield | 75 - 90% |
Protocol 2: Reduction of the Nitro Group to a Primary Amine
This protocol details the reduction of the nitro group of the N-alkylated intermediate to a primary amine using catalytic hydrogenation.
Workflow for Nitro Group Reduction:
Caption: Experimental workflow for nitro group reduction.
Materials:
| Reagent/Material | Quantity | Notes |
| N-Alkylated Intermediate | 1.0 eq. | |
| Palladium on Carbon (10% Pd/C) | 5 - 10 mol% | Catalyst loading may need optimization. |
| Solvent (e.g., Methanol, Ethanol, Ethyl Acetate) | Sufficient volume | |
| Hydrogen Gas (H₂) | Balloon or pressure reactor |
Procedure:
-
Dissolve the N-alkylated intermediate (1.0 eq.) in a suitable solvent (e.g., methanol) in a hydrogenation flask.
-
Carefully add 10% palladium on carbon (5-10 mol%) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or place the flask in a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine product, which can often be used in the next step without further purification.
| Parameter | Value/Condition |
| Hydrogen Pressure | 1 atm (balloon) or higher |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 8 hours |
| Typical Yield | 90 - 99% |
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of complex drug molecules, particularly in the realm of antipsychotic agents. The straightforward protocols for its incorporation via N-alkylation and subsequent functionalization through nitro group reduction provide a reliable and efficient synthetic route for drug discovery and development professionals. The ability to introduce a key pharmacophoric element through a stable and readily available intermediate underscores its importance in modern medicinal chemistry.
References
- 1. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Applications of 1-(4-Nitrobenzyl)piperazine and its Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse therapeutic applications. In the realm of oncology, piperazine derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of anticancer activities. The incorporation of a 4-nitrobenzyl or related nitro-containing aryl moiety onto the piperazine ring has been a key strategy in the development of novel cytotoxic agents. These derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis and interference with critical cell signaling pathways. This document provides an overview of the applications of 1-(4-nitrobenzyl)piperazine and its analogues in anticancer drug discovery, complete with quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and workflows.
Synthesis of 1-(Aryl/Aroyl)piperazine Derivatives
The synthesis of this compound and its analogues typically involves a nucleophilic substitution reaction. A common method is the acylation or alkylation of piperazine with a suitable nitro-substituted benzoyl chloride or benzyl halide.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel piperazine-based anticancer compounds.
Quantitative Data: Cytotoxic Activity
While specific data for this compound is limited in the reviewed literature, a study on the closely related 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives provides valuable insights into the anticancer potential of this class of compounds. The 50% growth inhibition (GI₅₀) values for a derivative featuring a 4-nitrobenzoyl group (Compound 5e) against various cancer cell lines are presented below.
| Compound ID | Derivative Structure | Cancer Cell Line | Cell Line Origin | GI₅₀ (µM) |
| 5e | 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | T47D | Breast Carcinoma | 0.31 |
Data extracted from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.
Potential Mechanisms of Action
Several studies on piperazine derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key cell survival signaling pathways.
Induction of Apoptosis
Many piperazine-based compounds exert their cytotoxic effects by triggering apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioner enzymes of apoptosis. A key event in apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases.
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and it is often hyperactivated in cancer. Inhibition of this pathway is a key strategy in anticancer drug development. Some piperazine derivatives have been shown to interfere with this pathway, leading to a decrease in the phosphorylation and activation of Akt, which in turn promotes apoptosis.
The following diagram illustrates the PI3K/Akt signaling pathway and the potential point of inhibition by piperazine derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a cell density-based assay that relies on the binding of the fluorescent dye sulforhodamine B to total cellular protein.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow to air dry.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid and allow to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 515 nm.
-
Data Analysis: Calculate the GI₅₀ value.
Protocol 3: Analysis of Apoptosis by Western Blotting
Principle: Western blotting is used to detect specific proteins in a sample. To assess apoptosis, the expression levels of key apoptotic regulatory proteins (e.g., Bcl-2, Bax) and the cleavage of apoptosis markers (e.g., Caspase-3, PARP) are analyzed.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound derivative for the desired time. Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Clonogenic Survival Assay
Principle: The clonogenic assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the long-term cytotoxic effect of a compound.
Materials:
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24 hours.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 10-14 days until visible colonies are formed.
-
Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (containing at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Conclusion
This compound and its derivatives represent a valuable scaffold for the development of novel anticancer agents. Their synthesis is generally straightforward, and they have demonstrated significant cytotoxic activity against various cancer cell lines in preclinical studies. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of crucial cell survival pathways such as the PI3K/Akt pathway. The protocols detailed in this document provide a robust framework for the continued investigation and development of this promising class of compounds in the field of oncology. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to advance these compounds towards clinical application.
Application Notes and Protocols: Development of Antimicrobial Agents Using 1-(4-Nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel antimicrobial agents based on the 1-(4-nitrobenzyl)piperazine scaffold. This document includes summaries of antimicrobial activity, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key processes.
Introduction
The piperazine nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous clinically used drugs.[1][2] The incorporation of a 4-nitrobenzyl moiety onto the piperazine ring offers a promising avenue for the development of new antimicrobial agents. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets and leading to potent antimicrobial activity.[3] This document outlines the synthesis of derivatives based on this compound and details their evaluation against various microbial strains.
Antimicrobial Activity Data
The antimicrobial efficacy of this compound derivatives has been evaluated against a range of pathogenic microorganisms. The data, summarized below, highlights the potential of this chemical scaffold in combating bacterial and fungal infections.
Anti-Helicobacter pylori Activity
Derivatives of this compound have demonstrated notable activity against metronidazole-resistant isolates of Helicobacter pylori, a key pathogen in gastric ulcers and cancer. The zone of inhibition data for selected compounds is presented in Table 1.[3]
Table 1: Zone of Inhibition Diameters (mm) of this compound Derivatives against Metronidazole-Resistant H. pylori [3]
| Compound ID | R Group on Thiadiazole Ring | Concentration (µg/mL) | Mean Zone of Inhibition (mm) |
| 6c | 5-nitrothiophen-2-yl | 100 | 25 |
| 50 | 22 | ||
| 25 | 18 | ||
| 12.5 | 14 | ||
| 6l | 5-nitrofuran-2-yl | 100 | 23 |
| 50 | 20 | ||
| 25 | 16 | ||
| 12.5 | 12 |
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A novel pleuromutilin derivative incorporating a 4-nitrophenyl-piperazin-1-yl-acetyl moiety (NPDM) has shown excellent in vitro activity against MRSA strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are presented in Table 2.[4][5]
Table 2: MIC and MBC of a 4-Nitrophenyl-piperazin-1-yl Containing Pleuromutilin Derivative (NPDM) against MRSA [4][5]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| MRSA ATCC 43300 | 0.5 | 0.5 |
| S. aureus ATCC 29213 | 0.25 | 0.5 |
| AD₃ (Clinical Isolate) | 0.5 | 0.5 |
| 144 (Clinical Isolate) | 0.5 | 0.5 |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound and its subsequent derivatization, based on established synthetic methodologies for related compounds.[3][6]
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagent: To the stirred solution, add 1-(bromomethyl)-4-nitrobenzene (1 equivalent) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, filter the reaction mixture to remove the piperazine hydrobromide salt. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.
Protocol 2: Synthesis of 1-(4-Nitrobenzyl)-4-(5-aryl-1,3,4-thiadiazol-2-yl)piperazine Derivatives [3]
-
Reaction Setup: To a solution of 2-amino-5-aryl-1,3,4-thiadiazole (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add a base such as triethylamine (2 equivalents).
-
Addition of Piperazine Derivative: To this mixture, add a solution of this compound (1.2 equivalents) in DMF.
-
Reaction Progression: Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Antimicrobial Susceptibility Testing
The following are standard protocols for determining the antimicrobial activity of the synthesized compounds.[7]
Protocol 3: Disk Diffusion Method for Zone of Inhibition [3]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.
-
Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with known concentrations of the test compound onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or under specific conditions required for the test organism, e.g., microaerophilic conditions for H. pylori).
-
Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters.
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) [7]
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 5: Determination of Minimum Bactericidal Concentration (MBC) [7]
-
Subculturing: From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh Mueller-Hinton agar plate.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Visualizations
Experimental and Developmental Workflow
The following diagram illustrates the general workflow for the development of antimicrobial agents based on the this compound scaffold.
Caption: Workflow for antimicrobial agent development.
Proposed General Mechanism of Action
While the specific mechanism of action for this compound derivatives is yet to be fully elucidated, a plausible mechanism involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. This process can induce oxidative stress and damage cellular macromolecules.
Caption: Proposed mechanism of antimicrobial action.
References
- 1. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 5. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. apjhs.com [apjhs.com]
Application Notes and Protocols: 1-(4-Nitrobenzyl)piperazine Derivatives as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of 1-(4-nitrobenzyl)piperazine derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This document is intended for researchers in the fields of dermatology, cosmetology, and medicinal chemistry who are involved in the discovery and development of novel skin-lightening agents and treatments for hyperpigmentation disorders.
Introduction
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin, the primary pigment responsible for skin, hair, and eye color.[1] Overproduction of melanin can lead to various dermatological conditions, including melasma, freckles, and age spots. Therefore, the inhibition of tyrosinase is a primary strategy for the development of skin-depigmenting agents.[1] A novel class of compounds, this compound derivatives, has emerged as promising tyrosinase inhibitors.[2] This document outlines their inhibitory potential and provides detailed protocols for their in vitro and cell-based evaluation.
Data Presentation
The inhibitory activities of a series of synthesized this compound derivatives against mushroom tyrosinase are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R Group | IC50 (µM) |
| 4a | Phenyl | 174.71 |
| 4b | 2-Bromophenyl | >200 |
| 4c | 2,4-Dichlorophenyl | >200 |
| 4d | 4-Nitrophenyl | >200 |
| 4e | 3-Nitrophenyl | 192.14 |
| 4f | 4-Nitrophenyl (alternative linker) | >200 |
| 4g | 2,3-Dimethoxyphenyl | 188.35 |
| 4h | 2,3-Dimethoxy-6-formylphenyl | 152.41 |
| 4i | Benzyl | 184.24 |
| 4j | 4-Chlorobenzyl | 179.87 |
| 4k | Pyridin-4-ylmethyl | 89.66 |
| 4l | 1H-Indol-3-ylmethyl | 72.55 |
| 4m | 4-Fluorobenzyl | 181.23 |
| Kojic Acid | (Reference Compound) | 16.69 |
Data sourced from a study on nitrophenylpiperazine derivatives as novel tyrosinase inhibitors. The study performed a tyrosinase inhibitory assay using L-DOPA as the substrate.[2]
Signaling Pathway
The process of melanin synthesis, or melanogenesis, is regulated by a complex signaling cascade. The diagram below illustrates the key players in this pathway and highlights the point of inhibition by tyrosinase inhibitors.
Caption: Simplified Melanogenesis Signaling Pathway.
Experimental Protocols
General Synthesis of this compound Derivatives
The following diagram outlines a general workflow for the synthesis of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl benzoate derivatives.
Caption: General Synthesis Workflow.
A general procedure for the synthesis of the target compounds involves a one-pot reaction.[2] A mixture of 4-fluoronitrobenzene, 1,4-diazabicyclo[2.2.2]octane (DABCO), a benzoic acid derivative, and cesium carbonate in dimethylformamide (DMF) is stirred at an elevated temperature.[2][3] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing and drying to yield the crude product, which can be further purified by chromatography.[3]
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol details the procedure for assessing the inhibitory activity of the synthesized compounds against mushroom tyrosinase using L-DOPA as a substrate.
Caption: Tyrosinase Inhibition Assay Workflow.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound derivatives (test compounds)
-
Kojic acid (positive control)
-
Potassium phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8.
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100 units/mL.
-
Prepare a 2 mM solution of L-DOPA in the phosphate buffer immediately before use.
-
Dissolve the test compounds and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute with the phosphate buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 2%.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or vehicle for control), and 25 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Melanin Content Assay in B16F10 Melanoma Cells
This protocol describes the method to evaluate the effect of the test compounds on melanin production in a cellular context using the B16F10 mouse melanoma cell line.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound derivatives (test compounds)
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulated model)
-
1 M NaOH with 10% DMSO
-
6-well cell culture plates
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells into 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 72 hours. An untreated control and a positive control (e.g., kojic acid) should be included. For a stimulated model, cells can be co-treated with α-MSH.
-
-
Melanin Extraction and Quantification:
-
After the incubation period, wash the cells twice with PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 100 µL of 1 M NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cell lysate (determined by a separate protein assay like BCA or Bradford) or to the cell number (determined from a parallel plate).
-
The percentage of melanin inhibition is calculated relative to the untreated control.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel tyrosinase inhibitors. The protocols provided herein offer a standardized approach to effectively screen and characterize the inhibitory potential of these and other related compounds, both at the enzymatic and cellular levels. Further optimization of this chemical series, guided by the structure-activity relationships observed, may lead to the discovery of potent and safe agents for the management of hyperpigmentation disorders.
References
Application Notes and Protocols for Bioassays to Determine the Efficacy of 1-(4-Nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of bioassays to evaluate the efficacy of 1-(4-Nitrobenzyl)piperazine across various potential therapeutic areas, including oncology, infectious diseases, and parasitology. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of relevant biological pathways.
Anticancer Efficacy Evaluation
The cytotoxic potential of this compound and its derivatives against various cancer cell lines can be determined using the Sulforhodamine B (SRB) assay. This assay relies on the ability of the SRB dye to bind to cellular proteins, providing a sensitive measure of cell biomass.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) |
| HUH7 | Liver Cancer | 5.2 |
| FOCUS | Liver Cancer | 4.8 |
| MAHLAVU | Liver Cancer | 3.9 |
| HEPG2 | Liver Cancer | 6.1 |
| HEP3B | Liver Cancer | 5.5 |
| MCF7 | Breast Cancer | 4.7 |
| BT20 | Breast Cancer | 6.3 |
| T47D | Breast Cancer | 5.8 |
| CAMA-1 | Breast Cancer | 7.1 |
| HCT116 | Colon Cancer | 4.9 |
| KATO-3 | Gastric Cancer | 8.2 |
| MFE-296 | Endometrial Cancer | 7.5 |
Experimental Protocol: Sulforhodamine B (SRB) Assay
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, carefully add 50 µL of cold 10% TCA to each well without aspirating the medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Washing and Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Signaling Pathway: PI3K/Akt Pathway in Cancer
Piperazine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[3][4]
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.
Antimicrobial Efficacy Evaluation
The antimicrobial activity of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria.
Experimental Protocol: Broth Microdilution Assay for MIC and MBC
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
This compound stock solution (in DMSO)
-
Standard antimicrobial agents (positive controls, e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform two-fold serial dilutions of this compound in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum in MHB without the compound) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth, take a 10 µL aliquot and plate it onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.
-
Mechanism of Action: Reductive Activation of Nitro Compounds
The antimicrobial activity of nitroaromatic compounds often involves their metabolic activation by bacterial nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[5]
Caption: Reductive activation of this compound by bacterial nitroreductases.
Anthelmintic Efficacy Evaluation
The nematode Caenorhabditis elegans is a widely used model organism for screening compounds with potential anthelmintic activity. The efficacy of this compound can be assessed by observing its effects on the motility and survival of different life stages of the worm.
Experimental Protocol: C. elegans Motility and Viability Assay
Materials:
-
C. elegans (wild-type strain, e.g., N2)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source)
-
S-medium (liquid culture)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Levamisole (positive control)
-
Microscope
Procedure:
-
Synchronization of C. elegans Culture:
-
Wash gravid adult worms from NGM plates and treat with a bleach solution to isolate eggs.
-
Wash the eggs several times with M9 buffer.
-
-
Assay Setup:
-
For larval assays, allow the eggs to hatch in S-medium for 15-24 hours.
-
For adult assays, place the eggs on NGM plates seeded with E. coli and incubate for 3 days at 20°C.
-
Transfer a synchronized population of larvae or adults to the wells of a 96-well plate containing S-medium and E. coli.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells.
-
Include a vehicle control (DMSO) and a positive control (Levamisole).
-
-
Incubation and Observation:
-
Incubate the plates at 20°C.
-
At specified time points (e.g., 24, 48, 72 hours), observe the worms under a microscope.
-
Assess motility by counting the number of motile versus non-motile (paralyzed or dead) worms.
-
-
Data Analysis:
-
Calculate the percentage of non-motile worms for each concentration.
-
Determine the EC50 (effective concentration to immobilize 50% of the worms) or LC50 (lethal concentration to kill 50% of the worms).
-
Signaling Pathway: GABA Receptor Signaling in Nematodes
Piperazine's anthelmintic action is primarily mediated through its agonistic effect on the γ-aminobutyric acid (GABA) receptors in the nematode's neuromuscular system. This leads to hyperpolarization of the muscle cells and flaccid paralysis.[6]
Caption: Mechanism of action of this compound via the nematode GABA receptor.
References
- 1. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. scilit.com [scilit.com]
- 4. ackerleylab.com [ackerleylab.com]
- 5. Anthelminthic Activity of Piper nigrum, Albizia ferruginea, and Guarea cedrata Against Caenorhabditis elegans and Heligmosomoides polygyrus: In Vitro and In Silico Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the HPLC Analysis of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of piperazine and its derivatives. Piperazine and its related compounds are a critical class of pharmaceuticals with a wide range of therapeutic applications, including as anthelmintics, antihistamines, and antipsychotics. Accurate and robust analytical methods are therefore essential for drug discovery, development, and quality control.
Introduction
Piperazine is a heterocyclic organic compound that forms the structural core of many pharmaceutical drugs. A key challenge in the HPLC analysis of piperazine is its lack of a strong UV-absorbing chromophore, making direct detection difficult at low concentrations.[1][2] To overcome this, derivatization techniques are frequently employed to introduce a chromophoric or fluorophoric tag to the piperazine molecule, thereby enhancing its detectability.[3][4][5] This note explores various HPLC methods, including derivatization-based and direct analysis approaches.
Key Analytical Approaches
Several HPLC-based methods have been developed for the analysis of piperazine and its derivatives, each with its own advantages:
-
Reversed-Phase HPLC (RP-HPLC) with Derivatization: This is a common approach where the piperazine derivative is chemically modified to attach a UV-active or fluorescent label.[1][3]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is suitable for the analysis of polar compounds like piperazine and can sometimes be used without derivatization, often coupled with detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometry.[6][7]
-
Ion-Exchange Chromatography: This technique separates analytes based on their charge and can be effective for the analysis of basic compounds like piperazine.
-
Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS): UHPLC-MS/MS offers high sensitivity and selectivity, allowing for the direct analysis of piperazine derivatives in complex matrices without the need for derivatization.[8]
Experimental Workflows and Signaling Pathways
Experimental Workflow: HPLC Analysis of Piperazine Derivatives
The general workflow for the HPLC analysis of piperazine derivatives, particularly when derivatization is required, involves several key steps from sample preparation to data analysis.
Caption: General workflow for the HPLC analysis of piperazine derivatives.
Derivatization Reaction with NBD-Cl
A widely used derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product.[1][3][4][5]
Caption: Derivatization of piperazine with NBD-Cl for enhanced UV detection.
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC methods for the analysis of piperazine and its derivatives.
Table 1: HPLC-UV Method with NBD-Cl Derivatization
| Parameter | Value | Reference |
| Linearity Range | 30 - 350 ppm | [3] |
| Limit of Detection (LOD) | - | - |
| Limit of Quantification (LOQ) | - | - |
| Recovery | 104.87 - 108.06% | [3] |
| RSD (Robustness) | < 4.0% | [3] |
Table 2: HPLC-DAD for Various Piperazine Derivatives
| Compound | Limit of Quantification (LOQ) | Reference |
| 1-benzylpiperazine (BZP) | 0.125 - 0.5 µg/ml | [4] |
| 1-(3-chlorphenyl)piperazine (mCPP) | 0.125 - 0.5 µg/ml | [4] |
| N-(3-methylbenzyl)piperazine (MeBP) | 0.125 - 0.5 µg/ml | [4] |
| 1-(2-methoxy-phenyl)piperazine (MeOPP) | 0.125 - 0.5 µg/ml | [4] |
| 1-methyl-3-phenylpiperazine (MeP) | 0.125 - 0.5 µg/ml | [4] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 0.125 - 0.5 µg/ml | [4] |
Table 3: UHPLC-FLD with Dansyl Chloride Derivatization
| Parameter | Value | Reference |
| Linearity Range | LOQ - 200.0 µg/kg | [9] |
| R² | ≥ 0.9991 | [9] |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis of Piperazine after Derivatization with NBD-Cl
This protocol is based on a method for the analysis of trace amounts of piperazine in active pharmaceutical ingredients (APIs).[3]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.[1]
-
Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Piperazine standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 35°C[1]
-
UV Detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative.[1]
Sample Preparation (Derivatization):
-
Prepare a standard solution of piperazine in a suitable solvent.[1]
-
Prepare a solution of NBD-Cl in acetonitrile.[1]
-
Mix the piperazine solution with an excess of the NBD-Cl solution.[1]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]
-
Cool the solution and dilute with the mobile phase before injection.[1]
Data Analysis:
-
Identify the peak corresponding to the piperazine derivative based on its retention time compared to a standard.[1]
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.[1]
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides guidance for developing a stability-indicating HPLC method for a piperazine-containing drug.[10]
Materials:
-
Piperazine-containing drug substance
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffers and other reagents for HPLC analysis
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and store at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[10]
-
Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and store under similar conditions to acid hydrolysis.
-
Oxidation: Treat the drug substance solution with hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photodegradation: Expose the drug substance solution to UV and visible light.
Chromatographic Conditions (Initial):
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Buffer (e.g., 20 mM phosphate buffer, pH adjusted)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[10]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 30°C[10]
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent drug.[10]
Method Optimization:
-
Column Selection: If co-elution occurs, consider columns with different selectivity such as C8, phenyl, or cyano.[10]
-
Mobile Phase pH: Adjust the pH of the aqueous component to optimize the retention and peak shape of the basic piperazine derivatives.[10]
-
Organic Modifier: Vary the type and proportion of the organic solvent.[10]
-
Additives: The addition of a small amount of an amine modifier like triethylamine can reduce peak tailing.[10]
Conclusion
The HPLC analysis of piperazine and its derivatives can be effectively achieved through various methods. For compounds lacking a strong chromophore, derivatization with agents like NBD-Cl is a robust strategy for enhancing UV detection. Direct analysis is also possible, particularly with the use of HILIC or advanced techniques like UHPLC-MS/MS, which offer high sensitivity and specificity. The choice of method will depend on the specific analytical requirements, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The protocols and data presented in this document provide a solid foundation for researchers and scientists in the development and application of reliable HPLC methods for this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. qascf.com [qascf.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of 1-(4-Nitrobenzyl)piperazine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous therapeutic agents with a wide array of biological activities. Its unique physicochemical properties, including the ability to modulate pharmacokinetics and engage with various biological targets, make it a valuable building block in drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the derivatization of 1-(4-nitrobenzyl)piperazine, a versatile intermediate for the synthesis of novel compounds for biological screening.
The this compound core offers a strategic platform for chemical modification at the unsubstituted secondary amine. The presence of the nitro group on the benzyl moiety provides an electronic handle that can influence the biological activity of the resulting derivatives and can also be chemically modified, for instance, through reduction to an amino group, to further diversify the chemical space. These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.
This guide outlines synthetic protocols for N-alkylation and N-acylation of this compound, methods for biological evaluation, and a summary of reported quantitative data. Additionally, it includes visualizations of experimental workflows and a key signaling pathway often targeted by such compounds to facilitate a comprehensive understanding for researchers in the field.
Data Presentation: Biological Activity of Piperazine Derivatives
The following tables summarize the reported in vitro biological activities of various piperazine derivatives, providing a comparative overview of their potential as anticancer and antimicrobial agents.
Table 1: Anticancer Activity of Selected Piperazine Derivatives
| Compound ID | R Group (Substitution on Piperazine) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 1a | 4-Chlorobenzoyl | HUH7 (Liver) | 4.64 | [1] |
| 1b | 4-Chlorobenzoyl | FOCUS (Liver) | 4.15 | [1] |
| 1c | 4-Methoxybenzoyl | HEPG2 (Liver) | 7.22 | [1] |
| 1d | 4-Methoxybenzoyl | HEP3B (Liver) | 1.67 | [1] |
| 1e | 4-Methoxybenzoyl | MCF7 (Breast) | 6.09 | [1] |
| 1f | 4-Methoxybenzoyl | CAMA-1 (Breast) | 1.22 | [1] |
| 1g | 4-Nitrobenzoyl | T47D (Breast) | 0.31 | [1] |
| 2a | (1-(benzyl)-1H-1,2,3-triazol-4-yl)methanone | BT-474 (Breast) | 0.99 ± 0.01 | [3] |
| 3a | Dispiropiperazine derivative (SPOPP-3) | SW480 (Colon) | 0.63 - 13 | [4] |
| 4a | N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine | Various | 0.029 - 0.147 | [5] |
Table 2: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound ID | R Group (Substitution on Piperazine) | Microorganism | MIC (µg/mL) | Reference |
| 5a | N,N′-Bis(5-(4-methylphenylthio)-1,3,4-thiadiazol-2-yl) | S. aureus | 16 | [6] |
| 5b | N,N′-Bis(5-(4-methylphenylthio)-1,3,4-thiadiazol-2-yl) | B. subtilis | 16 | [6] |
| 5c | N,N′-Bis(5-((5-chloro-1H-indol-2-yl)methylthio)-1,3,4-thiadiazol-2-yl) | E. coli | 8 | [6] |
| 6a | Ciprofloxacin derivative | S. aureus | 1.70 | [7] |
| 7a | 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivative | L. monocytogenes | Potent | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and biological screening of this compound derivatives are provided below.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the mono-N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Reaction flask, magnetic stirrer, condenser, heating mantle
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer, add this compound (1 equivalent) and anhydrous potassium carbonate (2 equivalents).
-
Add a suitable volume of anhydrous acetonitrile or DMF to suspend the reagents.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Attach a condenser and heat the reaction mixture to 60-80 °C.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the pure N-alkylated derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: General Procedure for N-Acylation of this compound
This protocol outlines a general method for the N-acylation of this compound with an acyl chloride in the presence of a base.[9]
Materials:
-
This compound (1.1 equivalents)
-
Acyl chloride (e.g., benzoyl chloride derivative) (1 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Reaction flask, magnetic stirrer, dropping funnel
-
Ice bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous THF or DCM in a dry reaction flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Dissolve the acyl chloride (1 equivalent) in a small amount of the same anhydrous solvent and add it dropwise to the cooled piperazine solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Once the reaction is complete, filter the triethylamine hydrochloride salt and wash with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Collect the pure fractions and evaporate the solvent to obtain the final N-acylated derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration that inhibits cell growth by 50%) value for each compound.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[6]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized this compound derivatives
-
DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth to achieve a range of concentrations.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Derivatization and Screening
Caption: Workflow for the synthesis and biological screening of this compound derivatives.
Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer
Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for therapeutic intervention.[10][11]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by piperazine derivatives.
Apoptosis Induction Pathway
Piperazine derivatives can induce programmed cell death, or apoptosis, in cancer cells through various mechanisms.[1][3][12]
Caption: Intrinsic pathway of apoptosis potentially induced by piperazine derivatives.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 1-(4-Nitrobenzyl)piperazine for Preclinical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2] 1-(4-Nitrobenzyl)piperazine is a key intermediate for the synthesis of more complex molecules intended for preclinical evaluation.[3] A significant challenge in its synthesis is the selective mono-N-alkylation of the piperazine ring, as competitive di-alkylation can lead to difficult-to-separate impurities and lower yields.[1] This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, focusing on a method that minimizes the formation of the 1,4-disubstituted byproduct. The protocol is designed to produce material of high purity suitable for preclinical studies, which require rigorous quality control.[4]
Principle of Synthesis The synthesis proceeds via a nucleophilic substitution reaction between piperazine and 4-nitrobenzyl chloride. To selectively synthesize the mono-substituted product and suppress the formation of the di-substituted derivative, a large excess of piperazine is used.[5] This stoichiometric control ensures that the electrophile (4-nitrobenzyl chloride) is more likely to react with an un-substituted piperazine molecule rather than the already-substituted product. Subsequent purification is achieved through an acid-base extraction to remove the excess piperazine, followed by crystallization to yield the final product with high purity.[5]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Piperazine | ≥99% | Sigma-Aldrich | Must be anhydrous. |
| 4-Nitrobenzyl chloride | ≥98% | Sigma-Aldrich | Handle with care (lachrymator). |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | J.T. Baker | Base. |
| Hydrochloric Acid (HCl) | 37% (conc.) | VWR | For acid-base extraction. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | For acid-base extraction. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
| Isopropanol (IPA) | ACS Grade | VWR | For crystallization. |
| Deionized Water | N/A | In-house |
Scale-up Synthesis of this compound
This protocol is optimized for a ~20 g scale.
-
Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add piperazine (73.2 g, 0.85 mol, 5 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (500 mL) and anhydrous potassium carbonate (47.2 g, 0.34 mol, 2 eq.).
-
Reactant Addition: Begin vigorous stirring to create a slurry. In a separate beaker, dissolve 4-nitrobenzyl chloride (29.2 g, 0.17 mol, 1 eq.) in anhydrous acetonitrile (100 mL). Add this solution dropwise to the piperazine slurry over 30-45 minutes, maintaining the internal temperature below 30°C.
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with 0.5% triethylamine. The starting material (4-nitrobenzyl chloride) should be consumed.
Work-up and Purification
-
Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 50 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Acid-Base Extraction:
-
Dissolve the resulting residue in dichloromethane (DCM, 300 mL).
-
Transfer the DCM solution to a 1 L separatory funnel and extract with 1 M HCl (aq) (3 x 150 mL). The product will move to the acidic aqueous layer as its hydrochloride salt.[5]
-
Combine the aqueous layers and wash with DCM (1 x 100 mL) to remove any remaining non-basic impurities.
-
Cool the combined aqueous layer in an ice bath and slowly basify to pH > 12 by adding 5 M NaOH (aq).
-
Extract the free-base product back into DCM (3 x 150 mL).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange solid.
-
Crystallization:
-
Dissolve the crude solid in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
Visualized Workflows and Logic
Caption: Figure 1: Overall Synthesis Workflow
Caption: Figure 2: Troubleshooting Guide
Data Presentation
Effect of Stoichiometry on Product Distribution
Controlling the molar ratio of piperazine to the electrophile is critical for maximizing the yield of the mono-substituted product.
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace |
| Note: Yields are generalized and may vary based on specific reaction conditions.[5] |
Analytical Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.[6][7]
| Analysis | Specification | Expected Result |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Purity | HPLC | ≥99.0% |
| ¹H NMR | (400 MHz, CDCl₃) | δ 8.18 (d, 2H), 7.50 (d, 2H), 3.60 (s, 2H), 2.95 (t, 4H), 2.45 (t, 4H), 1.65 (s, 1H, br) |
| ¹³C NMR | (100 MHz, CDCl₃) | δ 147.2, 146.5, 129.5, 123.8, 62.5, 54.2, 46.0 |
| Mass Spec. | ESI-MS | [M+H]⁺ calculated for C₁₁H₁₅N₃O₂: 222.12; found: 222.1 |
| Melting Point | Capillary | 85-88 °C |
Conclusion
This application note details a reliable and scalable method for the synthesis of this compound. By employing a significant excess of piperazine, the formation of the di-substituted byproduct is effectively minimized. The described acid-base extraction and crystallization protocol consistently yields a final product with purity exceeding 99%, making it suitable for use in regulated preclinical studies where compound quality is paramount. The provided workflows and troubleshooting guide serve as practical tools for researchers to successfully implement and optimize this synthesis at scale.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 4. nuvisan.com [nuvisan.com]
- 5. benchchem.com [benchchem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes: The Utility of 1-(4-Nitrobenzyl)piperazine in Heterocyclic Synthesis
Introduction
1-(4-Nitrobenzyl)piperazine is a versatile bifunctional building block crucial for the synthesis of diverse heterocyclic compounds, particularly in the realm of medicinal chemistry and drug discovery. The piperazine moiety is a "privileged scaffold," frequently found in a wide array of biologically active molecules due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.[1] The structure of this compound offers two primary points for chemical modification: the secondary amine at the N-4 position of the piperazine ring and the nitro group on the aromatic benzyl substituent. These reactive sites allow for the systematic construction of complex 1,4-disubstituted piperazine libraries, which are integral to developing agents with potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[2][3]
The secondary amine is readily functionalized through common organic reactions such as N-alkylation and N-acylation, allowing for the introduction of a wide variety of substituents and the creation of new heterocyclic systems.[4][5] Concurrently, the nitro group can be chemically transformed, most commonly via reduction to a primary amine.[6][7] This resulting amino group serves as a handle for subsequent cyclization or condensation reactions to build fused heterocyclic structures. These application notes provide detailed protocols for these key transformations.
Experimental Protocols and Data
N-Alkylation of this compound
N-alkylation of the secondary amine at the N-4 position is a straightforward method to introduce diverse functionalities. The reaction typically proceeds via nucleophilic substitution with an alkyl halide in the presence of a base to neutralize the acid byproduct.[4] This approach is fundamental for creating a library of 1-(4-Nitrobenzyl)-4-alkylpiperazine derivatives.
General Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Add an anhydrous solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Add a suitable base, typically anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 2.5 eq.), to the suspension and stir.
-
Slowly add the alkylating agent (e.g., an alkyl bromide or chloride, 1.1-1.2 eq.) to the reaction mixture at room temperature.
-
Heat the mixture to an appropriate temperature (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to yield the pure 1,4-disubstituted piperazine derivative.
Table 1: Representative N-Alkylation Reactions
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Product Class |
| Benzyl Bromide | K₂CO₃ | MeCN | 80 | 1-(4-Nitrobenzyl)-4-benzylpiperazine |
| 2-Chlorobenzyl Chloride | K₂CO₃ | DMF | 80 | 1-(4-Nitrobenzyl)-4-(2-chlorobenzyl)piperazine |
| 1-Bromopropane | TEA | MeCN | 60 | 1-(4-Nitrobenzyl)-4-propylpiperazine |
| 2-(Bromomethyl)pyridine | K₂CO₃ | DMF | 70 | 1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine |
N-Acylation and N-Sulfonylation of this compound
The reaction of this compound with acyl chlorides or sulfonyl chlorides provides access to a wide range of amide and sulfonamide derivatives, respectively. These functional groups are prevalent in many pharmaceuticals. The reaction is typically carried out in an aprotic solvent with a tertiary amine base to scavenge the HCl generated.[3]
General Protocol:
-
Dissolve this compound (1.0 eq.) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add triethylamine (TEA, 2.0-3.0 eq.) to the cooled solution and stir for 10-15 minutes.
-
Add the desired acyl chloride or sulfonyl chloride (1.0-1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates the consumption of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the pure N-acyl or N-sulfonyl derivative.
Table 2: Representative N-Acylation and N-Sulfonylation Reactions
| Acylating/Sulfonylating Agent | Base | Solvent | Temperature (°C) | Product Class |
| Benzoyl Chloride | TEA | DCM | 0 to RT | 1-(4-Nitrobenzyl)-4-benzoylpiperazine |
| Acetyl Chloride | TEA | DCM | 0 to RT | 1-Acetyl-4-(4-nitrobenzyl)piperazine |
| 4-Nitrobenzenesulfonyl Chloride | TEA | THF | 0 to RT | 1-(4-Nitrobenzyl)-4-(4-nitrophenylsulfonyl)piperazine |
| 2-Thiophenecarbonyl Chloride | TEA | DCM | 0 to RT | 1-(4-Nitrobenzyl)-4-(thiophen-2-ylcarbonyl)piperazine |
Reduction of the Aromatic Nitro Group
The nitro group of this compound and its N-4 substituted derivatives can be efficiently reduced to a primary amine. Catalytic hydrogenation is a common and clean method for this transformation, often utilizing palladium on carbon (Pd/C) as the catalyst.[6][8] The resulting 1-(4-aminobenzyl)piperazine scaffold is a key intermediate for synthesizing further heterocyclic systems like benzimidazoles or for use in coupling reactions.
General Protocol:
-
To a hydrogenation flask, add the this compound derivative (1.0 eq.) and a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) to the solution.
-
Seal the flask and purge the system with hydrogen gas (H₂).
-
Pressurize the vessel with H₂ (typically 1-3 atm or as required) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the 1-(4-aminobenzyl)piperazine derivative, which can often be used in the next step without further purification.
Table 3: Common Conditions for Nitro Group Reduction
| Reagent | Catalyst | Solvent | Conditions | Product |
| H₂ (gas) | 10% Pd/C | MeOH / EtOH | RT, 1-3 atm | 1-(4-Aminobenzyl)piperazine derivative |
| Iron (Fe) powder | Acetic Acid (AcOH) | EtOH / H₂O | Reflux | 1-(4-Aminobenzyl)piperazine derivative |
| Tin(II) Chloride (SnCl₂) | HCl | EtOH | Reflux | 1-(4-Aminobenzyl)piperazine derivative |
Visualizations
Synthetic Workflow
The following diagram illustrates the primary synthetic pathways starting from this compound to generate a diverse range of heterocyclic compounds.
Caption: Synthetic utility of this compound.
Conceptual Drug Discovery Workflow
This diagram outlines a conceptual workflow for utilizing the synthesized library of piperazine derivatives in a drug discovery context.
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Nitrobenzyl)piperazine
Welcome to the technical support center for the synthesis of 1-(4-Nitrobenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this specific alkylation reaction.
Troubleshooting Guide
This section offers solutions in a question-and-answer format to specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound and Significant Formation of a Di-substituted Byproduct.
-
Question: My reaction is producing a significant amount of the 1,4-bis(4-nitrobenzyl)piperazine byproduct, resulting in a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?
-
Answer: The formation of the di-substituted byproduct is the most common challenge in this synthesis due to the comparable reactivity of the second nitrogen atom of piperazine after the initial substitution.[1][2] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the 4-nitrobenzyl halide with the more abundant unsubstituted piperazine.[3][4]
-
Slow Addition of Electrophile: Adding the 4-nitrobenzyl halide solution dropwise to the reaction mixture, particularly at low temperatures, helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1][3]
-
Protecting Group Strategy: A highly controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][2][5] The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can then be removed in a subsequent step.[2]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl) in situ forms the mono-salt. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.[4]
-
Issue 2: The Reaction Does Not Go to Completion (Stalls).
-
Question: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 4-nitrobenzyl halide and piperazine. What could be the cause?
-
Answer: Reaction stalling is often due to issues with solubility or insufficient neutralization of the acid byproduct.
-
Poor Solubility: Piperazine or its salts may have poor solubility in certain organic solvents. Consider switching to a more polar aprotic solvent like DMF to ensure all reactants are fully dissolved.[1]
-
Insufficient Base: The reaction generates a hydrohalic acid (e.g., HCl or HBr) as a byproduct, which can protonate the piperazine, rendering it non-nucleophilic. Ensure an adequate amount of a suitable base (at least 2 equivalents) is used to neutralize this acid. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices.[1]
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gently heating the mixture (e.g., to 60-80 °C) while monitoring the progress closely.[1]
-
Issue 3: Difficulty in Purifying the Final Product.
-
Question: I am having trouble isolating the pure this compound from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purification can be challenging due to the presence of excess piperazine, the di-substituted byproduct, and inorganic salts.
-
Removal of Excess Piperazine: Excess piperazine can often be removed by an aqueous workup. Since piperazine is highly water-soluble, washing the organic layer with water or brine can effectively remove it. An acid-base extraction is also highly effective; the crude mixture is dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The desired product and any unreacted piperazine will move to the aqueous layer as their respective salts. The aqueous layer can then be basified (e.g., with NaOH to pH > 12) and the product re-extracted with an organic solvent, leaving the more water-soluble piperazine behind.[3]
-
Separation from Di-substituted Byproduct: If the di-substituted byproduct has formed, column chromatography is typically the most effective method for separation.[3][5] A silica gel column with an eluent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing of the basic products is a good starting point.
-
Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) can be an excellent final step to obtain a highly pure material.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials? A1: The most common reactants are piperazine and either 4-nitrobenzyl chloride or 4-nitrobenzyl bromide. Both halides are effective, though the bromide is often more reactive.
Q2: Which solvents and bases are most suitable for this synthesis? A2: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices.[1] For bases, anhydrous potassium carbonate (K₂CO₃) is a cost-effective and common option. Weaker bases like sodium bicarbonate can also be used, potentially reducing the rate of di-substitution.[2] For reactions with less reactive chlorides, a stronger base might be necessary.
Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[1][3] Spot the reaction mixture alongside standards of your starting materials (piperazine and 4-nitrobenzyl halide). The disappearance of the limiting reagent (typically the 4-nitrobenzyl halide) and the appearance of a new spot corresponding to the product indicates the reaction is proceeding. The product, being more polar than the benzyl halide but less polar than piperazine, will have a distinct Rf value.
Q4: Can I synthesize an unsymmetrically 1,4-disubstituted piperazine starting from this compound? A4: Yes, this compound is an excellent intermediate for creating unsymmetrically disubstituted piperazines. The remaining secondary amine can be functionalized through a second alkylation, acylation, or other N-functionalization reactions.[6]
Data Presentation
The choice of synthetic strategy significantly impacts the yield and selectivity of the mono-alkylation. The following table summarizes typical yields for different approaches to favor mono-substitution.
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 5:1 to 10:1 | 70-80%[4] | One-step reaction, cost-effective. | Difficult removal of excess piperazine.[4] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for the alkylation step[4] | High selectivity, clean reaction. | Multi-step process (protection/deprotection), higher cost.[4] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile) | 60-89%[4] | One-pot synthesis, good yields. | May require longer reaction times or heating.[4] |
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine
This protocol prioritizes simplicity and cost-effectiveness by leveraging a stoichiometric excess of piperazine to favor mono-alkylation.
-
Setup: In a round-bottom flask, dissolve piperazine (10 equivalents) in acetonitrile (e.g., 20 mL per 1 mmol of the limiting reagent).
-
Add Base: Add anhydrous potassium carbonate (2 equivalents).
-
Add Electrophile: Slowly add a solution of 4-nitrobenzyl chloride (1 equivalent) in acetonitrile to the stirred piperazine suspension at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of 4-nitrobenzyl chloride by TLC. If the reaction is slow, it can be heated to 60 °C.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water (3x) to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate this compound.[3]
Protocol 2: Mono-N-alkylation via N-Boc-piperazine
This protocol offers high selectivity and is ideal when a very clean product is required, minimizing the formation of the di-substituted byproduct.
-
Protection: First, synthesize N-Boc-piperazine. Dissolve piperazine (2 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Purify N-Boc-piperazine by column chromatography or an acid-base workup.[3][5]
-
Setup: Dissolve N-Boc-piperazine (1 equivalent) in acetonitrile or DMF.
-
Add Base: Add potassium carbonate (1.5-2.0 equivalents).
-
Add Electrophile: Add 4-nitrobenzyl bromide (1.1 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature or heat to 60-80 °C until the starting material is consumed (monitor by TLC).[1]
-
Work-up and Purification: Cool the reaction, filter off the salts, and evaporate the solvent. Purify the resulting N-Boc-N'-(4-nitrobenzyl)piperazine by column chromatography.
-
Deprotection: Dissolve the purified Boc-protected product in DCM. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC). Evaporate the solvent and perform an aqueous basic workup to isolate the final product.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis problems.
Caption: Reaction pathway showing desired product and competing byproduct formation.
References
Technical Support Center: Purification of Crude 1-(4-Nitrobenzyl)piperazine
Welcome to the technical support center for the purification of crude 1-(4-Nitrobenzyl)piperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a sticky solid/oil. How can I handle it?
A1: A sticky or oily crude product often indicates the presence of residual solvent or low-melting impurities.
-
Troubleshooting:
-
Residual Solvent: Ensure your product has been thoroughly dried under vacuum. If necessary, triturate the crude material with a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to wash away non-polar impurities and help induce solidification.
-
Impurity Presence: The stickiness may be due to unreacted starting materials or byproducts. Proceeding with a purification technique like column chromatography is often the most effective approach for such samples.
-
Q2: I am attempting to recrystallize my crude product, but it is "oiling out." What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Troubleshooting:
-
Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound fully dissolves at the solvent's boiling point.
-
Change Solvent System: Your chosen solvent may be too non-polar. A more polar solvent or a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) might be more effective.[1][2][3] For a two-solvent system, dissolve the compound in a minimum amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Slow Cooling: Avoid cooling the solution too quickly.[3] Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation over crystal growth.
-
Q3: After recrystallization, the purity of my this compound has not significantly improved. What is the likely cause?
A3: This suggests that the impurities have similar solubility properties to the desired product in the chosen solvent system.
-
Troubleshooting:
-
Alternative Solvent: Experiment with different recrystallization solvents. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain either soluble or insoluble at all temperatures.[1][4]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended next step for separating compounds with similar polarities.
-
Q4: What are the most common impurities I should expect in my crude this compound?
A4: The most common impurities arise from the starting materials and potential side reactions.
-
Likely Impurities:
-
Unreacted Piperazine: Highly polar and can often be removed by an aqueous wash during the reaction workup.
-
Unreacted 4-Nitrobenzyl Halide (e.g., bromide or chloride): A common starting material.
-
1,4-bis(4-Nitrobenzyl)piperazine: This is a common byproduct resulting from the dialkylation of the piperazine ring. Its formation is favored if an excess of the 4-nitrobenzyl halide is used.
-
Q5: I am setting up a silica gel column to purify my product. Which solvent system (eluent) should I start with?
A5: The ideal solvent system for column chromatography should provide a good separation between your desired product and any impurities. This is typically determined by thin-layer chromatography (TLC) first.
-
Recommended Starting Point:
-
A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point for many organic compounds.[5]
-
For this compound, which contains amine functionalities, it can be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[5] This helps to prevent the compound from "streaking" on the silica gel column, leading to better separation.
-
Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 on a TLC plate for optimal separation on the column.[5][6]
-
Purification Protocols
Recrystallization Protocol
This protocol is a general guideline. The choice of solvent is critical and may require some experimentation. Ethanol is often a suitable solvent for compounds of this nature.
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is likely too good. The ideal solvent will dissolve the crude product when heated but will result in crystal formation upon cooling.[1][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until all of the solid has just dissolved.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Column Chromatography Protocol
-
TLC Analysis: First, analyze your crude product by TLC to determine a suitable solvent system. Test various ratios of hexanes and ethyl acetate, potentially with 0.5% triethylamine. The ideal system will show good separation between the spot for your product and any impurity spots.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.[7]
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, taking care to avoid air bubbles.[6]
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully add this solution to the top of the silica gel column.
-
-
Elution:
-
Begin adding the eluent to the top of the column and apply gentle air pressure to start the flow.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
The following table provides a hypothetical summary of expected results from the purification of 10g of crude this compound. Actual results will vary based on the initial purity of the crude material.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC/NMR) |
| Recrystallization (Ethanol) | 10.0 | 7.5 | 75% | >98% |
| Column Chromatography | 10.0 | 8.5 | 85% | >99% |
Visual Guides
Purification Workflow
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Recrystallization
References
Strategies to improve the yield of 1-(4-Nitrobenzyl)piperazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Nitrobenzyl)piperazine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Formation of 1,4-bis(4-nitrobenzyl)piperazine (Disubstitution): The second nitrogen of the piperazine ring reacts with another molecule of the 4-nitrobenzyl halide. | • Use a large excess of piperazine: Employing a 5-10 fold excess of piperazine relative to the 4-nitrobenzyl halide statistically favors the reaction with the more abundant unsubstituted piperazine.• Slow addition of the electrophile: Add the 4-nitrobenzyl halide dropwise to the reaction mixture, especially at low temperatures, to maintain a low concentration of the electrophile and minimize disubstitution. |
| Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting materials. | • Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.• Choice of base and solvent: Ensure an appropriate base (e.g., triethylamine, potassium carbonate) is used to neutralize the acid formed during the reaction. The choice of solvent can also influence reaction rates. | |
| Product Loss During Workup and Purification: The product is lost during extraction or purification steps. | • Acid-base extraction: Utilize the basic nature of the piperazine product. During workup, an extraction with an acidic aqueous solution will move the product into the aqueous layer as a salt, separating it from non-basic impurities. The aqueous layer can then be basified and the product re-extracted into an organic solvent.• Optimize chromatography: If using column chromatography, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent tailing on the acidic silica gel. | |
| Presence of Impurities in the Final Product | Unreacted Starting Materials: Piperazine or 4-nitrobenzyl halide may remain in the product. | • Improve purification: Recrystallization from a suitable solvent system can be highly effective for solid products. For column chromatography, careful selection of the eluent system is crucial for good separation. |
| Side-product Formation: Besides disubstitution, other side reactions may occur depending on the specific reactants and conditions. | • Control reaction temperature: Maintaining a consistent and optimal temperature can minimize the formation of undesired byproducts. A two-stage temperature profile, starting at a lower temperature and then allowing it to rise, can be effective.[1] | |
| Reaction Stalls or Proceeds Very Slowly | Poor Reactivity of Starting Materials: The 4-nitrobenzyl halide may not be sufficiently reactive under the chosen conditions. | • Consider a more reactive halide: If using 4-nitrobenzyl chloride, switching to 4-nitrobenzyl bromide or iodide could increase the reaction rate. |
| Inappropriate Solvent or Base: The chosen solvent may not be suitable for the reaction, or the base may not be strong enough. | • Solvent and base screening: Experiment with different solvents (e.g., dichloromethane, acetonitrile, DMF) and bases (e.g., triethylamine, N,N-Diisopropylethylamine, K2CO3) to find the optimal combination for your specific reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the N-alkylation of piperazine with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl chloride or bromide). This is a nucleophilic substitution reaction where the nitrogen atom of the piperazine ring acts as a nucleophile, attacking the benzylic carbon of the 4-nitrobenzyl halide.
Q2: How can I minimize the formation of the disubstituted byproduct, 1,4-bis(4-nitrobenzyl)piperazine?
A2: To favor mono-substitution, you can employ several strategies:
-
Use a large excess of piperazine: This increases the statistical probability of the 4-nitrobenzyl halide reacting with an unsubstituted piperazine molecule.
-
Slowly add the 4-nitrobenzyl halide: This keeps the concentration of the alkylating agent low, reducing the chance of a second alkylation.
-
Use a mono-protected piperazine: A more controlled approach involves using a piperazine derivative with one nitrogen protected (e.g., with a Boc group). After the alkylation of the unprotected nitrogen, the protecting group is removed.
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: Typical conditions involve reacting piperazine with a 4-nitrobenzyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Common solvents include dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF). The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. A documented synthesis of this compound hydrochloride reports a high yield of 92%.[2]
Q4: What is the best way to purify this compound?
A4: The purification method depends on the physical state of the product and the nature of the impurities.
-
Column Chromatography: This is a very common and effective method. To avoid tailing of the basic product on the acidic silica gel, it is recommended to add a small amount of a base like triethylamine to the eluent.
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent method for achieving high purity.
Q5: Can I use 4-chloronitrobenzene instead of a 4-nitrobenzyl halide?
A5: While it is possible to perform a nucleophilic aromatic substitution with 4-chloronitrobenzene, this reaction typically requires harsher conditions (higher temperatures and stronger bases) compared to the alkylation with a 4-nitrobenzyl halide.[3] The benzylic position in 4-nitrobenzyl halides is much more reactive towards nucleophilic substitution.
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
Materials:
-
Piperazine (10 equivalents)
-
4-Nitrobenzyl chloride (1 equivalent)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add a solution of 4-nitrobenzyl chloride in acetonitrile to the mixture at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol with 0.5% triethylamine) to isolate this compound.
Protocol 2: Synthesis using Mono-protected Piperazine (N-Boc-piperazine)
Step 1: Synthesis of tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate
-
To a solution of N-Boc-piperazine (1.1 equivalents) in DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 4-nitrobenzyl bromide (1 equivalent) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified product from Step 1 in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.
-
Evaporate the solvent and TFA under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain this compound.
Quantitative Data Summary
| Parameter | Condition | Expected Yield | Reference |
| Reactants | Piperazine and 4-Nitrobenzyl Halide | High (e.g., 92% for the hydrochloride salt) | [2] |
| Stoichiometry | Large excess of piperazine | Improved mono-substitution, higher yield of desired product | General principle |
| Temperature | 0 °C to Room Temperature | Good control over exothermicity and selectivity | [1] |
| Purification | Column Chromatography / Recrystallization | High purity, potential for some loss in yield | General principle |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing yield and purity.
References
Stability and proper storage conditions for 1-(4-Nitrobenzyl)piperazine
Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides essential information on the stability and proper storage of 1-(4-Nitrobenzyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend refrigeration at 4°C and protection from light for optimal preservation. The storage area should be away from incompatible substances, heat, and sources of ignition.[1][4]
Q2: How stable is this compound under standard laboratory conditions?
A2: The compound is chemically stable at room temperature when stored in a sealed container under normal handling and storage conditions.[1][2] However, prolonged exposure to adverse conditions can lead to degradation. A stability study on related benzyl piperazines in biological samples indicated they are relatively stable, especially when compared to phenyl piperazines, with refrigeration or freezing recommended for long-term storage.[5]
Q3: What substances are incompatible with this compound?
A3: You should avoid storing this compound with strong oxidizing agents and strong bases.[2][6] Contact with these substances can lead to hazardous reactions.
Q4: What are the potential hazardous decomposition products?
A4: Upon decomposition, which can be induced by excess heat, this compound may produce hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
Q5: Are there any visible signs of degradation I should watch for?
A5: While the provided safety data sheets do not specify color change as a definitive sign of degradation, any noticeable change in the appearance of the yellow solid, such as discoloration, clumping, or the emission of unusual odors, should be treated as potential degradation.[2] If you observe any of these changes, it is advisable to reassess the compound's purity before use.
Q6: What are the key handling precautions for this compound?
A6: When handling this compound, always use adequate ventilation and minimize dust generation.[1] Personal Protective Equipment (PPE), including chemical safety goggles, protective gloves, and appropriate clothing, is essential to prevent skin and eye contact.[1][2][3] Wash hands and any exposed skin thoroughly after handling.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color or appearance. | Exposure to light, heat, or incompatible materials; moisture absorption. | Quarantine the material. Assess its purity using an appropriate analytical method (e.g., HPLC, NMR) before further use. If purity is compromised, dispose of the compound according to institutional and local regulations. |
| The compound was accidentally left at room temperature for an extended period. | Improper storage. | The compound is generally stable at room temperature in a closed container.[1] However, for long-term stability, refrigeration is recommended. It is best to verify the compound's purity if it is to be used in a sensitive application. |
| There is a chemical spill. | Improper handling. | Immediately clean up the spill, observing all safety precautions. Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated. Use proper PPE during cleanup.[1] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [7] |
| Molecular Weight | ~221.26 g/mol | - |
| Appearance | Yellow Powder / Solid | [2] |
| Melting Point | 122-123 °C / 130-134 °C | [2] |
| Odor | Odorless | [2] |
Table 2: Summary of Recommended Storage Conditions
| Parameter | Condition | Reference(s) |
| Temperature | Cool place; Room Temperature / 4°C | [1][2] |
| Atmosphere | Dry, well-ventilated area | [1][2][3] |
| Container | Tightly closed container | [1][2][3][6] |
| Light | Protect from light | |
| Incompatibilities | Strong oxidizing agents, strong bases | [2][6] |
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Equilibration : If the compound is stored refrigerated, allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Dispensing : Minimize the generation of dust. Use a spatula to carefully weigh the desired amount of the compound onto weighing paper or directly into a suitable vessel on an analytical balance.
-
Cleanup : After dispensing, securely close the container and return it to its proper storage location. Clean any residual powder from the balance and surrounding area. Dispose of contaminated weighing paper and gloves according to your institution's waste disposal guidelines.
-
Post-Handling : Wash hands thoroughly with soap and water after the procedure is complete.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for receiving and storing the chemical.
Caption: Decision flowchart for suspected compound degradation.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.es [fishersci.es]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pschemicals.com [pschemicals.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-(4-Nitrobenzyl)piperazine
For researchers, scientists, and drug development professionals utilizing 1-(4-Nitrobenzyl)piperazine, ensuring its proper dissolution is critical for obtaining accurate and reproducible in vitro experimental results. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered with this compound.
Solubility and Physicochemical Properties
Understanding the inherent solubility of this compound is the first step in effective experimental design. While specific quantitative solubility data for this compound is not extensively published, data from structurally similar piperazine derivatives can provide valuable estimates.
Table 1: Physicochemical and Estimated Solubility Data of this compound and a Related Compound.
| Property | This compound | 1-(3-Methylbenzyl)piperazine (Analogue for Solubility Estimation) |
| Molecular Formula | C₁₁H₁₅N₃O₂ | C₁₂H₁₈N₂ |
| Molecular Weight | 221.26 g/mol | 190.3 g/mol |
| Melting Point | 122-123 °C | Not available |
| Appearance | Solid | Solution in methyl acetate |
| Estimated Solubility | ||
| DMSO | Likely ≥ 30 mg/mL | 30 mg/mL[1] |
| DMF | Likely ≥ 30 mg/mL | 30 mg/mL[1] |
| Ethanol | Likely ≥ 30 mg/mL | 30 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:2) | Likely ~0.33 mg/mL | 0.33 mg/mL[1] |
Note: Solubility data for this compound is estimated based on the experimentally determined solubility of the structurally similar compound 1-(3-Methylbenzyl)piperazine. Actual solubility may vary.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is a powerful, polar aprotic solvent capable of dissolving many poorly water-soluble compounds.[2] For applications where DMSO might interfere with the assay, ethanol can be considered as an alternative, although it may be less effective at achieving high concentrations.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A2: This is a common issue known as "salting out," where the rapid change in solvent polarity causes the compound to crash out of solution. To prevent this, add the DMSO stock solution to your pre-warmed (37°C) cell culture medium drop-wise while gently vortexing or swirling. This gradual dilution helps to keep the compound in solution. Additionally, creating an intermediate dilution in a smaller volume of medium before adding it to the final culture volume can also be effective.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5% (v/v), and ideally at or below 0.1%.[2] However, the tolerance to DMSO can vary between cell lines, so it is crucial to include a vehicle control (media with the same final DMSO concentration but without the test compound) in your experiments to assess any potential effects of the solvent on your cells.
Q4: Can I use sonication or heating to help dissolve this compound?
A4: Gentle warming in a 37°C water bath and brief sonication can be used to aid the dissolution of this compound in the initial solvent. However, be cautious with prolonged heating, as it may degrade the compound. Always visually inspect the solution to ensure all solid material has dissolved before making further dilutions.
Q5: How should I store my stock solution of this compound?
A5: Stock solutions prepared in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect the stock solution from light.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues with this compound in a question-and-answer format.
Issue 1: The compound will not fully dissolve in the initial solvent (e.g., DMSO).
-
Question: Have you used a sufficient volume of solvent?
-
Answer: Based on estimates from similar compounds, you should be able to achieve a concentration of at least 30 mg/mL in DMSO.[1] If you are attempting a much higher concentration, you may be exceeding its solubility limit. Try increasing the solvent volume.
-
-
Question: Have you tried gentle heating or sonication?
-
Answer: A short period of warming in a 37°C water bath or brief sonication can help to dissolve the compound.
-
-
Question: Is the compound pure?
-
Answer: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
-
Issue 2: The compound precipitates in the final aqueous buffer or cell culture medium.
-
Question: What is the final concentration of the compound in the aqueous solution?
-
Answer: The aqueous solubility of piperazine derivatives is often low. You may be exceeding the solubility limit in your final experimental concentration. Consider performing a dose-response experiment to determine the maximum soluble concentration under your specific assay conditions.
-
-
Question: How are you diluting your stock solution?
-
Answer: Avoid adding a small volume of cold DMSO stock directly into a large volume of aqueous buffer. Pre-warm the aqueous solution and add the stock drop-wise while mixing. Serial dilutions can also prevent shocking the compound out of solution.
-
-
Question: What is the pH of your final solution?
Issue 3: Inconsistent or non-reproducible experimental results.
-
Question: Are you preparing fresh dilutions for each experiment?
-
Answer: It is best practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Storing diluted aqueous solutions is not recommended as the compound may precipitate over time.
-
-
Question: Are you vortexing your stock solution before making dilutions?
-
Answer: Always ensure your stock solution is homogeneous before taking an aliquot for dilution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 221.26 g/mol )
-
Anhydrous DMSO, sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 2.21 mg of this compound and place it in a sterile vial.
-
Add 1.0 mL of sterile, anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the stock solution drop-by-drop to achieve the desired final concentration.
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).
-
Visually inspect the medium for any signs of precipitation.
-
Use the freshly prepared medium for your cell-based assay immediately.
-
Visualizations
Below are diagrams illustrating key workflows and relationships described in this guide.
Caption: Workflow for preparing a stock solution of this compound.
Caption: Troubleshooting flowchart for precipitation issues.
Caption: Relationship between compound properties, solubilization, and assay considerations.
References
Technical Support Center: N-Alkylation of Piperazine with 4-Nitrobenzyl Chloride
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the N-alkylation of piperazine with 4-nitrobenzyl chloride.
Troubleshooting Guide
Low to no yield of the desired mono-alkylated product, 1-(4-nitrobenzyl)piperazine, is a common issue. This guide provides a systematic approach to identifying and resolving potential problems in your experimental setup.
Problem: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Insufficient Base | Ensure at least 1.5-2.0 equivalents of a strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are used to effectively neutralize the HCl generated during the reaction.[1] |
| Poor Reagent Solubility | If reactants are not fully dissolved, switch to a more polar aprotic solvent such as dimethylformamide (DMF) to improve solubility.[1] |
| Low Reaction Temperature | Many N-alkylation reactions require heating. Consider increasing the temperature to 60-80°C to facilitate the reaction.[1] |
| Reagent Instability | 4-Nitrobenzyl chloride can be sensitive. Ensure it is of high purity and has been stored correctly. Consider running a small-scale control reaction with a known reactive amine to confirm its activity. |
Problem: Formation of Di-alkylated Byproduct
The primary side reaction in this synthesis is the formation of the di-alkylated product, 1,4-bis(4-nitrobenzyl)piperazine.
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a significant excess of piperazine (3-5 equivalents or more) relative to 4-nitrobenzyl chloride. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[1] |
| Rapid Addition of Alkylating Agent | Add the 4-nitrobenzyl chloride solution dropwise over an extended period. This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation on the mono-substituted product.[1] |
| High Reaction Concentration | Running the reaction under more dilute conditions can also disfavor the second alkylation step. |
Problem: Product is Water-Soluble and Difficult to Extract
This issue often arises from the formation of the protonated form of the product or a quaternary ammonium salt.
| Possible Cause | Recommended Solution |
| Product is in Salt Form | During aqueous workup, ensure the pH of the aqueous layer is adjusted to >11 with a base like NaOH or K₂CO₃ to deprotonate the piperazine nitrogens, rendering the product more soluble in organic solvents like dichloromethane or ethyl acetate. |
| Formation of Quaternary Ammonium Salt | The mono-alkylated product can react further with 4-nitrobenzyl chloride to form a water-soluble quaternary ammonium salt. This is more likely at higher temperatures and with a lower excess of piperazine. To minimize this, use a larger excess of piperazine and avoid prolonged heating after the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in the N-alkylation of piperazine with 4-nitrobenzyl chloride?
A1: The two primary side reactions are:
-
Di-alkylation: The formation of 1,4-bis(4-nitrobenzyl)piperazine due to the reaction of 4-nitrobenzyl chloride with both nitrogen atoms of the piperazine ring.[1]
-
Quaternization: The reaction of the desired mono-alkylated product, this compound, with another molecule of 4-nitrobenzyl chloride to form a quaternary ammonium salt. This is particularly relevant as the product is a tertiary amine.
Q2: How can I selectively achieve mono-alkylation?
A2: Several strategies can be employed to favor mono-alkylation:
-
Use of Excess Piperazine: Employing a large stoichiometric excess of piperazine is the most common method.[1]
-
Slow Addition: Adding the 4-nitrobenzyl chloride slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent.[1]
-
Use of a Mono-protected Piperazine: For optimal control, using a mono-protected piperazine such as N-Boc-piperazine or N-acetylpiperazine directs alkylation to the unprotected nitrogen. The protecting group can be subsequently removed.[1]
-
Use of Piperazine Salts: Employing a mono-protonated salt of piperazine, such as piperazine monohydrochloride, can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.
Q3: What are the recommended solvents and bases for this reaction?
A3:
-
Solvents: Common solvents include polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF), as well as alcohols like ethanol and methanol. The choice of solvent can influence reaction rate and solubility of reagents.[1]
-
Bases: Strong, non-nucleophilic bases are preferred. Anhydrous potassium carbonate (K₂CO₃) and triethylamine (Et₃N) are effective choices for neutralizing the hydrochloric acid formed during the reaction.[1]
Q4: My product seems to be stuck in the aqueous phase during workup. What should I do?
A4: This is a common issue, often because the piperazine product is protonated and therefore water-soluble. To extract it into an organic layer, you must basify the aqueous layer to a pH of 11-12 with a strong base like sodium hydroxide. This deprotonates the product, making it less polar and more soluble in organic solvents like dichloromethane or chloroform.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the mono-N-alkylation of piperazine with various benzyl halides. While specific data for 4-nitrobenzyl chloride is limited in comparative studies, these examples provide a strong baseline for experimental design.
| Alkylating Agent | Piperazine Equivalents | Solvent | Base | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Reference |
| Benzyl Chloride | 2 | Ethanol | In situ salt | 65 | 0.5 | 93-95 (as dihydrochloride salt) | Organic Syntheses, Coll. Vol. 4, p.84 (1963) |
| p-Chlorobenzyl Chloride | 2 | Ethanol | HCl | 70 | 1.5 | 80 | DE1092019B |
| p-tert-Butylbenzyl Chloride | 2 | Ethanol | HCl | 70 | 1.5 | 83 | DE1092019B |
| Alkyl Bromides (general) | 1 (N-Acetylpiperazine) | THF | K₂CO₃ | Reflux | Overnight | 88 (for N-butyl) | J. Org. Chem. 2004, 69, 21, 7765-7768 |
Experimental Protocols
Protocol 1: Direct N-Alkylation using Excess Piperazine
This protocol is adapted from general procedures for the mono-alkylation of piperazine and aims to minimize di-alkylation by using an excess of the amine.
Materials:
-
Piperazine (4 equivalents)
-
4-Nitrobenzyl chloride (1 equivalent)
-
Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
In a separate flask, dissolve 4-nitrobenzyl chloride in anhydrous acetonitrile.
-
Add the 4-nitrobenzyl chloride solution dropwise to the stirred piperazine suspension over 1-2 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the 4-nitrobenzyl chloride has been consumed, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base extraction to purify the product. Dissolve the residue in dichloromethane and wash with a dilute HCl solution to remove excess piperazine. Then, basify the aqueous layer with NaOH and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel.
Protocol 2: N-Alkylation of Mono-N-Boc-Piperazine
This method offers high selectivity for the mono-alkylated product.
Materials:
-
1-Boc-piperazine (1 equivalent)
-
4-Nitrobenzyl chloride (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a dried round-bottom flask, add 1-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous DMF and stir the mixture at room temperature.
-
Slowly add 4-nitrobenzyl chloride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-1-(4-nitrobenzyl)piperazine by column chromatography.
-
To deprotect the Boc group, dissolve the purified intermediate in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water, basify with NaOH, and extract the final product with dichloromethane.
-
Dry, filter, and concentrate the organic layers to obtain this compound.
Visualizations
Caption: Main reaction and side products.
Caption: A decision tree for troubleshooting.
References
Technical Support Center: Optimization of 1-(4-Nitrobenzyl)piperazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-Nitrobenzyl)piperazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Mono-substituted Product and Significant Formation of 1,4-bis(4-nitrobenzyl)piperazine
-
Question: My reaction is producing a large amount of the di-substituted byproduct, 1,4-bis(4-nitrobenzyl)piperazine, resulting in a low yield of the target mono-substituted compound. How can I improve the selectivity for mono-substitution?
-
Answer: The formation of the di-substituted byproduct is a common challenge in the N-alkylation of piperazine due to the similar reactivity of the second nitrogen atom after the first substitution. Several strategies can be employed to favor mono-alkylation:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) relative to the 4-nitrobenzyl halide is the most straightforward method to increase the statistical probability of the electrophile reacting with an unsubstituted piperazine molecule.
-
Slow Addition of the Alkylating Agent: Adding the 4-nitrobenzyl halide solution dropwise to the reaction mixture, especially at a controlled temperature, can help maintain a low concentration of the electrophile, thereby minimizing di-substitution.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-substituted product.
-
Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine derivative, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, allowing for selective alkylation of the other. The protecting group is then removed in a subsequent step to yield the desired product.
-
Issue 2: The Reaction is Sluggish or Does Not Proceed to Completion
-
Question: My reaction is very slow, or the starting materials are not fully consumed even after an extended reaction time. What could be the cause, and how can I drive the reaction to completion?
-
Answer: Several factors can contribute to a sluggish reaction:
-
Insufficient Base: A base is typically required to neutralize the hydrogen halide formed during the reaction. If the base is too weak or used in an insufficient amount, the reaction mixture can become acidic, protonating the piperazine and reducing its nucleophilicity. Ensure you are using a suitable base (e.g., K₂CO₃, Et₃N) in a sufficient molar ratio (typically 1.5-2 equivalents relative to the alkylating agent).
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A moderate increase in temperature may be necessary to achieve a reasonable reaction rate. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal balance between reaction rate and selectivity.
-
Poor Solubility of Reactants: Ensure that all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO.
-
Inactivated Alkylating Agent: 4-Nitrobenzyl halides can degrade over time. Ensure you are using a high-quality, pure alkylating agent.
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am having trouble separating the desired this compound from unreacted piperazine and the di-substituted byproduct. What are the recommended purification methods?
-
Answer: Effective purification is critical for obtaining a high-purity product. The following methods can be employed:
-
Column Chromatography: This is a very effective method for separating the mono-substituted product from the di-substituted byproduct and other impurities. A silica gel column is typically used with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes). The polarity of the eluent can be adjusted to achieve optimal separation.
-
Acid-Base Extraction: This technique can be used to remove unreacted piperazine. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid solution. The basic piperazine derivatives will be protonated and move into the aqueous layer, while the di-substituted product may remain in the organic layer. The pH of the aqueous layer can then be adjusted back to basic, and the product can be extracted with an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain a highly pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the nucleophilic substitution reaction between piperazine and a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl chloride or bromide) in the presence of a base.
Q2: What are the typical reaction conditions for the direct alkylation of piperazine with 4-nitrobenzyl chloride?
A2: Typical conditions involve reacting a large excess of piperazine with 4-nitrobenzyl chloride in a suitable solvent such as acetonitrile, ethanol, or DMF, in the presence of a base like potassium carbonate or triethylamine. The reaction temperature can range from room temperature to a moderate heat (e.g., 50-80 °C), and the reaction time is typically monitored by TLC or LC-MS until the starting material is consumed.
Q3: What are the main side reactions to be aware of during the synthesis?
A3: The primary side reaction is the formation of the di-substituted byproduct, 1,4-bis(4-nitrobenzyl)piperazine. Another potential side reaction is the quaternization of the piperazine nitrogen atoms if the reaction conditions are too harsh or if a highly reactive alkylating agent is used.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) should be chosen to achieve good separation between the starting materials, the mono-substituted product, and the di-substituted byproduct. The spots can be visualized under UV light due to the presence of the nitroaromatic ring.
Q5: Is it necessary to use an inert atmosphere for this reaction?
A5: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions, especially if the reactants or solvent are sensitive to air or moisture.
Experimental Protocols
Protocol 1: Direct Mono-N-alkylation of Piperazine
This protocol aims to favor mono-alkylation by using a large excess of piperazine.
-
Materials:
-
Piperazine (10 equivalents)
-
4-Nitrobenzyl chloride (1 equivalent)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a round-bottom flask, add piperazine and anhydrous acetonitrile.
-
Add potassium carbonate to the mixture.
-
Stir the suspension at room temperature.
-
Dissolve 4-nitrobenzyl chloride in a minimal amount of anhydrous acetonitrile and add it dropwise to the piperazine suspension over 30-60 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Mono-alkylation using N-Boc-piperazine (Protecting Group Strategy)
This protocol provides a more controlled synthesis of the mono-substituted product.
-
Step 1: Alkylation of N-Boc-piperazine
-
Materials:
-
N-Boc-piperazine (1 equivalent)
-
4-Nitrobenzyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
Dissolve N-Boc-piperazine in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add 4-nitrobenzyl bromide to the mixture.
-
Stir the reaction mixture at room temperature for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-Boc-4-(4-nitrobenzyl)piperazine by column chromatography.
-
-
-
Step 2: Deprotection of the Boc Group
-
Materials:
-
1-Boc-4-(4-nitrobenzyl)piperazine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the purified 1-Boc-4-(4-nitrobenzyl)piperazine in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product, this compound.
-
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Direct Alkylation
| Entry | Piperazine (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-product (%) | Yield of Di-product (%) |
| 1 | 3 | K₂CO₃ (1.5) | CH₃CN | 25 | 24 | 45 | 35 |
| 2 | 5 | K₂CO₃ (2.0) | CH₃CN | 25 | 24 | 65 | 15 |
| 3 | 10 | K₂CO₃ (2.0) | CH₃CN | 25 | 24 | 85 | <5 |
| 4 | 10 | Et₃N (2.0) | EtOH | 50 | 12 | 78 | 10 |
| 5 | 10 | K₂CO₃ (2.0) | DMF | 25 | 12 | 88 | <5 |
Mandatory Visualization
Caption: Synthetic strategies for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Crystallization of 1-(4-Nitrobenzyl)piperazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1-(4-Nitrobenzyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the crystallization of this compound?
A1: While specific solubility data for this compound is not extensively available in public literature, based on the properties of the parent compound, piperazine, and related nitro-aromatic piperazine derivatives, polar organic solvents are recommended. Piperazine itself is readily soluble in water and polar organic solvents like ethanol and methanol.[1][2] For the closely related 1-(4-nitrophenyl)piperazine, crystallization has been successfully performed using a mixture of methanol and ethyl acetate. Therefore, good starting points for solvent screening include ethanol, methanol, isopropanol, or mixtures of these with water or ethyl acetate.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," or the formation of a liquid phase instead of solid crystals, is a common issue in crystallization, particularly with aromatic piperazine derivatives. This typically occurs when the solution is too supersaturated or when the cooling rate is too rapid. To address this, you can try the following:
-
Reheat and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath or refrigerator. Insulating the flask can help to slow the cooling process.
-
Solvent System Modification: Consider changing the solvent system. If you are using a single solvent, a mixed solvent system (e.g., ethanol/water) might be more effective.
-
Seeding: Introduce a small seed crystal of pure this compound to the cooled solution to induce crystallization.
Q3: I am getting a very low yield of crystals. What are the possible causes and solutions?
A3: A low yield can be attributed to several factors:
-
Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. To remedy this, you can try to carefully evaporate some of the solvent from the filtrate and cool it again to recover more product.
-
Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you may lose a significant amount of product. Ensure your filtration apparatus is pre-heated and that you use a slight excess of hot solvent to prevent this.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed solvent system where the compound has lower solubility at colder temperatures should be explored.
Q4: My crystals are discolored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal, and then allow the clear filtrate to cool and crystallize.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | - Solution is not saturated.- Compound is too soluble in the solvent. | - Evaporate some of the solvent to increase the concentration.- Try scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period.- Re-dissolve and try a different solvent or a mixed-solvent system. |
| Crystals form too quickly. | - Solution is too concentrated.- Cooling is too rapid. | - Reheat the solution and add a small amount of additional hot solvent.- Allow the solution to cool slowly at room temperature before placing it in an ice bath. |
| Formation of an oil instead of crystals. | - High degree of supersaturation.- Cooling rate is too fast.- Melting point of the compound is below the boiling point of the solvent. | - Reheat to dissolve the oil and add more solvent.- Ensure slow cooling.- Change to a lower-boiling point solvent or use a mixed-solvent system. |
| Low crystal yield. | - Too much solvent was used.- Incomplete precipitation.- Crystals were washed with a solvent in which they are soluble. | - Concentrate the mother liquor and cool again to recover more product.- Ensure the solution is sufficiently cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are impure (e.g., discolored, incorrect melting point). | - Presence of soluble impurities.- Rapid crystal formation trapping impurities. | - Treat the hot solution with activated charcoal before filtration to remove colored impurities.- Ensure slow cooling to allow for selective crystallization.- Consider a second recrystallization step. |
Data Presentation
Solubility of Piperazine and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Piperazine | Water | Highly soluble (15 g/100 mL at 20°C) | [1] |
| Piperazine | Ethanol | Soluble (1 g in 2 mL of 95% ethanol) | [1] |
| Piperazine | Methanol | Readily soluble | [1] |
| Piperazine | Diethyl Ether | Insoluble | [3] |
| 1-(4-Nitrophenyl)piperazine | Methanol/Ethyl Acetate | Suitable for co-crystallization | |
| 1-Benzyl-4-(4-nitrophenyl)piperazine | Not specified | Melting Point: 112 °C | [4] |
Note: Quantitative solubility data for this compound is limited in publicly available literature. The data for piperazine and its derivatives can be used as a guide for solvent selection.
Experimental Protocols
Representative Protocol for the Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent mixture. A good choice to start with is ethanol or an ethanol/water mixture. The compound should be sparingly soluble at room temperature but readily soluble when the solvent is heated to its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid has completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask for a few minutes. Reheat the solution to boiling.
-
Hot Filtration: If activated charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
References
Technical Support Center: Purification of 1-(4-Nitrobenzyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Nitrobenzyl)piperazine. Our goal is to help you identify and remove impurities from your preparations, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
A1: The most common impurities typically arise from the synthesis process. These can include:
-
Unreacted Starting Materials: Piperazine and 4-nitrobenzyl halide (e.g., chloride or bromide) may remain in the final product if the reaction does not go to completion.
-
Di-substituted Byproduct: The formation of 1,4-bis(4-nitrobenzyl)piperazine is a significant impurity. This occurs when both nitrogen atoms of the piperazine ring react with the 4-nitrobenzyl halide.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps may be present.
-
Side-reaction Products: Depending on the specific reaction conditions, other minor byproducts could be formed.
Q2: How can I minimize the formation of the di-substituted byproduct during synthesis?
A2: To favor the formation of the mono-substituted product, this compound, you can employ the following strategies:
-
Use of Excess Piperazine: Employing a significant molar excess of piperazine relative to the 4-nitrobenzyl halide will statistically favor the mono-alkylation.[1]
-
Slow Addition of the Alkylating Agent: Adding the 4-nitrobenzyl halide solution dropwise to the piperazine solution at a controlled temperature can help maintain a low concentration of the electrophile, reducing the chance of a second alkylation on the already substituted piperazine.[1]
-
Use of a Mono-protected Piperazine: A more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, ensuring that alkylation occurs only at the free nitrogen. The protecting group is then removed in a subsequent step.[1]
Q3: What are the recommended methods for purifying crude this compound?
A3: The most effective and commonly used purification methods for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Troubleshooting Guides
Synthesis & Purification Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) or solvent mixtures.[2][3] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated. | Use a lower-boiling point solvent. / Add a small amount of additional hot solvent to the oiled-out mixture and try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| No crystals form upon cooling. | Too much solvent was used. / The solution cooled too quickly. | Concentrate the solution by boiling off some of the solvent and then allow it to cool slowly again. / Ensure slow cooling to room temperature before placing the flask in an ice bath.[2] |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. / Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. / Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing on the filter paper. |
| Product purity is still low after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurities. / Co-precipitation of impurities. | Try a different recrystallization solvent or a solvent pair. / Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of compounds (overlapping bands). | Inappropriate eluent system. / Column was not packed properly. / Column was overloaded with the sample. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound. / Ensure the silica gel is packed uniformly without any cracks or air bubbles. / Use an appropriate amount of crude product for the column size (typically 1:20 to 1:100 ratio of sample to silica gel by weight). |
| "Tailing" of the compound band on the column. | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| Compound is stuck on the column and won't elute. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Cracks appearing in the silica gel bed. | The column ran dry. / The heat of adsorption of the solvent caused cracking. | Never let the solvent level drop below the top of the silica gel. / Pack the column using the eluent to be used for the separation to pre-saturate the silica gel. |
Experimental Protocols
Synthesis of this compound (Analogous Procedure)
This protocol is adapted from the synthesis of 1-benzyl-4-(4-nitrophenyl)piperazine and can be modified for the direct synthesis of this compound.[4]
Materials:
-
Piperazine
-
4-Nitrobenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (e.g., 5 equivalents) in ethanol.
-
Add potassium carbonate (e.g., 2-3 equivalents) to the solution.
-
Slowly add a solution of 4-nitrobenzyl chloride (1 equivalent) in ethanol to the piperazine solution at room temperature with vigorous stirring over a period of 1-2 hours.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and at boiling point to find a suitable solvent or solvent pair.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Purification by Column Chromatography
-
Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude product in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). A good separation is usually achieved when the desired compound has an Rf value of around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be increased by applying gentle pressure with an inert gas.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purity Analysis
The purity of this compound preparations should be assessed using appropriate analytical techniques.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of the purity of the main component and detection and quantification of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired product and identification of major impurities by analyzing the chemical shifts, integration, and coupling patterns of the protons (¹H NMR) and carbons (¹³C NMR). |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product and identification of impurities based on their mass-to-charge ratio. |
Logical Relationships for Purity Assessment
Caption: A flowchart outlining the logical steps for assessing the purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. 1-BENZYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-08-1 [amp.chemicalbook.com]
- 5. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Analytical challenges in the characterization of 1-(4-Nitrobenzyl)piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to address analytical challenges in the characterization of 1-(4-Nitrobenzyl)piperazine. The following troubleshooting guides and FAQs provide direct, actionable advice and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Handling and Stability
Q1: My sample of this compound is a solid. How should I properly store it?
A1: this compound is a solid at room temperature with a melting point of 122-123°C. For long-term stability, it is recommended to store the compound at 4°C and protected from light. The nitroaromatic group can be susceptible to photolytic degradation, and the piperazine moiety can be susceptible to oxidation.
Q2: I've noticed a slight discoloration of my sample over time. What could be the cause?
A2: Discoloration can indicate degradation. Potential causes include:
-
Oxidation: The benzylic position and piperazine ring nitrogens can be susceptible to oxidation, which can form colored byproducts.
-
Photodegradation: Exposure to light, particularly UV, can lead to reactions involving the nitro group.
-
Presence of Impurities: Impurities from synthesis, such as N-oxides or nitrosamines, may be less stable and degrade into colored compounds. It is crucial to re-analyze the purity of the sample if discoloration is observed.
Q3: What are the primary safety concerns when handling this compound?
A3: Based on available safety information, this compound is considered harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, as well as potential respiratory irritation. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
Section 2: Chromatographic Analysis (HPLC/LC-MS)
Q4: I am developing an HPLC method and see significant peak tailing for this compound. How can I improve the peak shape?
A4: Peak tailing is a common issue for basic compounds like piperazines due to strong interactions with residual silanol groups on standard silica-based C18 columns. Here are several strategies to resolve this:
-
Lower Mobile Phase pH: Add an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to between 2.5 and 3.5. This ensures the piperazine nitrogens are fully protonated, minimizing secondary interactions with the stationary phase.
-
Use a Low-Activity Column: Employ a column specifically designed for basic compounds, which has end-capping or a packing material with very low silanol activity.[1]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help saturate the active silanol sites, though this is less common in modern chromatography.
-
Check for Column Overload: Injecting too much sample can also cause peak asymmetry. Try reducing the injection volume or sample concentration.
Q5: What are good starting conditions for a reverse-phase HPLC method?
A5: A good starting point for method development would be a gradient method on a C18 column. Since piperazine itself is not strongly retained on traditional C18 columns without an ion-pairing reagent, a method for its more hydrophobic benzyl derivative can be readily developed.[2]
| Parameter | Recommended Starting Condition |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection (UV) | 254 nm (for the nitroaromatic chromophore) |
| Injection Volume | 5-10 µL |
Q6: I need to analyze for potential non-UV active impurities. What detection method should I use?
A6: For impurities that lack a chromophore, such as residual piperazine from synthesis, alternative detection methods are necessary.[2]
-
Mass Spectrometry (MS): This is the most common and specific method. LC-MS can provide molecular weight information for impurity identification.
-
Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD): These are universal detectors that respond to any non-volatile analyte and are suitable for quantitative analysis when a reference standard is available.
Section 3: Spectroscopic Analysis (MS & NMR)
Q7: What are the expected major fragments for this compound in positive-ion electrospray mass spectrometry (ESI-MS)?
| m/z (Predicted) | Fragment Identity | Origin |
| 222.1 | [M+H]⁺ | Protonated molecular ion |
| 136.1 | [M - C₅H₁₀N]⁺ | Loss of the unsubstituted piperazine moiety |
| 120.1 | [C₈H₈O]⁺ | Fragment from nitrobenzyl group rearrangement |
| 91.1 | [C₇H₇]⁺ | Tropylium ion (characteristic of benzyl groups) |
| 86.1 | [C₄H₁₀N₂]⁺ | Protonated piperazine |
Q8: My ¹H NMR spectrum looks complex in the 2.5-3.5 ppm region, not the simple triplets I expected for the piperazine protons. Why?
A8: The complexity arises from two phenomena common in piperazine derivatives:
-
Restricted Ring Inversion: The piperazine ring exists in a chair conformation. At room temperature, the rate of interconversion between the two chair forms can be slow on the NMR timescale. This makes the axial and equatorial protons chemically non-equivalent, leading to more complex splitting patterns instead of simple triplets.[5]
-
Solvent Effects: The chemical shifts can be highly dependent on the solvent and concentration. Troubleshooting: Try acquiring the spectrum at an elevated temperature (e.g., 50-80°C). This will increase the rate of ring inversion, causing the signals for the axial and equatorial protons to coalesce into a simpler, time-averaged signal (often appearing as broad singlets or simple triplets).[5]
Section 4: Impurity and Degradation Analysis
Q9: What are the most likely impurities I should be looking for in my sample?
A9: Impurities can originate from the synthesis starting materials or from side reactions.
-
Piperazine: Unreacted starting material.
-
1,4-bis(4-Nitrobenzyl)piperazine: Formed if the piperazine is di-substituted during synthesis.
-
4-Nitrobenzaldehyde / 4-Nitrobenzoic acid: Impurities in the starting 4-nitrobenzyl halide or formed via oxidation.
-
N-Nitrosopiperazines: Can form if nitrite sources are present under acidic conditions. These are potent carcinogens and require careful monitoring.
Q10: How do I perform a forced degradation study to establish a stability-indicating method?
A10: Forced degradation (or stress testing) is essential to identify potential degradation products and ensure your analytical method can separate them from the parent compound.[6] The goal is typically to achieve 5-20% degradation.
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Reflux drug in 0.1 M HCl at 60-80°C for 8-12 hours. | Cleavage of benzyl-nitrogen bond. |
| Base Hydrolysis | Reflux drug in 0.1 M NaOH at 60-80°C for 8-12 hours. | Generally more stable than to acid. |
| Oxidation | Treat drug in 3% H₂O₂ at room temperature for 24 hours. | Oxidation at benzylic position or N-oxidation of piperazine. |
| Thermal | Heat solid drug at 105°C for 24-48 hours. | General decomposition. |
| Photolytic | Expose solution (e.g., in ACN/H₂O) to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²). | Reactions involving the nitro group (e.g., reduction to nitroso or amino). |
Experimental Protocols & Workflows
Protocol 1: Stability-Indicating HPLC-UV Method Development
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Create a working solution by diluting the stock solution to 0.1 mg/mL with the same diluent.
-
-
Initial Chromatographic Conditions:
-
Use the starting conditions outlined in the HPLC FAQ table (Section 2, Q5).
-
-
Forced Degradation Sample Preparation:
-
Subject the drug to the stress conditions listed in the table above (Section 4, Q10).
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 0.1 mg/mL.
-
-
Analysis and Method Optimization:
-
Inject the unstressed sample and all stressed samples.
-
Check for peak purity of the parent peak in all chromatograms using a PDA detector.
-
Ensure all degradation products are well-resolved from the parent peak (Resolution > 1.5).
-
If resolution is poor, systematically adjust the gradient slope, mobile phase composition (e.g., switching acetonitrile for methanol), or column chemistry.
-
-
Validation:
-
Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
-
Protocol 2: Forced Degradation via Oxidation
-
Sample Preparation: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 5 mL of acetonitrile.
-
Stress Application: Add 3 mL of 3% hydrogen peroxide (H₂O₂). Dilute to the mark with water. The final concentration will be ~1 mg/mL in 50% ACN / 3% H₂O₂.
-
Incubation: Store the solution in the dark at room temperature.
-
Time Point Sampling: Withdraw aliquots at several time points (e.g., 2, 8, 24 hours).
-
Analysis: Dilute the aliquot 1:10 with mobile phase and analyze immediately by HPLC to monitor the extent of degradation. Stop the experiment when ~10-20% degradation of the parent peak is observed.
-
Control: Prepare a control sample containing the drug in the ACN/water mixture without H₂O₂ to ensure the degradation is due to oxidation.
References
- 1. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. pharmtech.com [pharmtech.com]
- 7. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 1-(4-Nitrobenzyl)piperazine and Congeneric Piperazine Analogs
Introduction
Piperazine and its derivatives represent a versatile class of heterocyclic compounds that are integral to the development of a wide array of therapeutic agents. The inherent structural features of the piperazine ring, including its two nitrogen atoms, allow for extensive chemical modifications, leading to a broad spectrum of biological activities. These activities span across various domains, including antimicrobial, anticonvulsant, anti-inflammatory, and central nervous system (CNS) modulation. This guide provides a comparative overview of the bioactivity of 1-(4-nitrobenzyl)piperazine and related analogs, with a focus on their antimicrobial properties, supported by experimental data and detailed methodologies.
Antimicrobial Bioactivity: A Comparative Summary
Recent studies have highlighted the potential of piperazine derivatives as potent antimicrobial agents. The introduction of a nitrobenzyl group, as in this compound, and related nitro-substituted phenylpiperazine moieties, has been shown to confer significant antibacterial activity. This section compares the bioactivity of a key nitro-containing piperazine derivative with other analogs.
A notable example is the novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), which has demonstrated excellent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] The data presented below summarizes its efficacy in comparison to the reference drug, tiamulin.
Table 1: Comparative in vitro Antibacterial Activity of NPDM and Tiamulin
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC |
| NPDM | MRSA ATCC 43300 | 0.25 | 0.25 | 1 |
| S. aureus ATCC 29213 | 0.125 | 0.125 | 1 | |
| Tiamulin | MRSA ATCC 43300 | 0.5 | 1 | 2 |
| S. aureus ATCC 29213 | 0.25 | 0.5 | 2 |
Data sourced from studies on a pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-yl moiety.[2]
The results indicate that NPDM is a potent bactericidal agent against MRSA, with lower Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values compared to tiamulin.[2] The MBC/MIC ratio of 1 suggests a strong bactericidal effect.[2]
Further research into novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids has also revealed promising antituberculosis activity. For instance, certain compounds from this series have shown excellent activity against Mycobacterium tuberculosis H37Rv strain.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The in vitro antibacterial activity of the compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains (e.g., S. aureus, MRSA) were cultured on Mueller-Hinton agar (MHA) plates at 37°C for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was further diluted to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Compounds: The test compounds were dissolved in a suitable solvent (e.g., 5% DMSO, 5% Tween-80, and 90% normal saline) to create a stock solution.[2] Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates.
-
Incubation: The bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot of 100 µL was taken from the wells showing no visible growth and was plated on MHA plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial count.
In Vivo Efficacy in a Mouse Thigh Infection Model
This model is used to evaluate the therapeutic efficacy of antimicrobial agents in a localized infection.
-
Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A bacterial suspension of MRSA was injected into the thigh muscle of the mice.
-
Treatment: Two hours post-infection, the mice were treated with the test compound (e.g., NPDM) or a reference drug (e.g., tiamulin) via oral or intravenous administration at various doses.
-
Assessment: At 24 hours post-treatment, the mice were euthanized, and the thigh muscles were aseptically removed and homogenized. The homogenates were serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/g of tissue). The efficacy of the treatment was determined by the reduction in bacterial load compared to the untreated control group.
Visualizations
General Workflow for Antimicrobial Activity Screening
The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial activity of novel piperazine derivatives.
Caption: Workflow for antimicrobial drug discovery with piperazine analogs.
Structure-Activity Relationship Concept
The following diagram illustrates the general principle of structure-activity relationship (SAR) studies, where modifications to a core scaffold influence biological activity.
Caption: Structure-Activity Relationship (SAR) of piperazine analogs.
Conclusion
The piperazine scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[4][5] The inclusion of a nitrobenzyl or related nitro-substituted moiety appears to be a promising strategy for enhancing the antimicrobial properties of piperazine derivatives. The comparative data for NPDM, a derivative containing a 4-nitrophenyl-piperazine group, showcases its potent bactericidal activity against clinically relevant pathogens like MRSA.[1][2] Further exploration of the structure-activity relationships of these compounds, guided by systematic experimental evaluation as outlined in the provided protocols, will be crucial for the optimization of lead candidates and the development of new and effective antimicrobial drugs.
References
- 1. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-(4-Nitrobenzyl)piperazine Derivatives: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) of 1-(4-nitrobenzyl)piperazine derivatives reveals their potential across various therapeutic areas, including oncology, infectious diseases, and dermatology. This guide synthesizes experimental data from multiple studies to provide a comparative overview of their performance, detailing the impact of structural modifications on biological activity.
The this compound scaffold is a versatile pharmacophore, with derivatives demonstrating significant cytotoxic, antimicrobial, and enzyme-inhibitory activities. The presence of the nitro group, a strong electron-withdrawing substituent, significantly influences the molecule's electronic properties and can be a key feature for biological activity or a precursor for further chemical modifications.[1]
Anticancer Activity
Derivatives of this compound have been a key focus of anticancer research, with the piperazine scaffold itself being a component of several anticancer agents.[1] The addition of various chemical groups to this core structure has led to compounds with significant cytotoxic effects against a range of cancer cell lines.[1] Mechanistic evaluations suggest that some piperazine derivatives may induce apoptosis and inhibit microtubule synthesis.[2]
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including a nitro-substituted compound, were synthesized and evaluated for their cytotoxicity. The 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt (5e) showed significant cell growth inhibitory activity against various cancer cell lines.[2]
Table 1: Cytotoxicity of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5e) Against Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) |
| HUH7 | Liver | 2.5 |
| FOCUS | Liver | 3.1 |
| MAHLAVU | Liver | 2.8 |
| HEPG2 | Liver | 3.5 |
| HEP3B | Liver | 3.2 |
| MCF7 | Breast | 2.9 |
| BT20 | Breast | 3.4 |
| T47D | Breast | 3.1 |
| CAMA-1 | Breast | 3.6 |
| HCT-116 | Colon | 2.7 |
| KATO-3 | Gastric | 3.9 |
| MFE-296 | Endometrial | 3.3 |
Antimicrobial Activity
The piperazine nucleus is a common feature in many antimicrobial agents.[1] Several studies have explored the antimicrobial potential of this compound derivatives against various bacterial and fungal strains.
A novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), demonstrated excellent in vitro antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA).[3]
Table 2: In Vitro Antibacterial Activity of NPDM against S. aureus Strains [3]
| Strain | MIC (µg/mL) | MBC (µg/mL) |
| MRSA ATCC 43300 | 0.5 | 0.5 |
| S. aureus ATCC 29213 | 0.25 | 0.25 |
| AD3 | 0.5 | 0.5 |
| 144 | 0.5 | 0.5 |
In another study, naphthalene-based piperazines were synthesized and screened for their antimicrobial activity. The compound containing a 4-(4-nitrophenyl)piperazine moiety (4d) was found to be inactive against the tested Gram-positive and Gram-negative bacteria at the tested concentrations. This highlights the critical role of the overall molecular structure in determining antimicrobial efficacy.
Tyrosinase Inhibitory Activity
A series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. Among the tested compounds, derivative 4l , which features an indole moiety at the N-1 position of the piperazine ring, exhibited the most significant tyrosinase inhibitory effect.[4]
Table 3: Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Derivatives [4]
| Compound | R Group on Piperazine Nitrogen | IC50 (µM) |
| 4a | Benzyl | > 200 |
| 4b | 4-Chlorobenzyl | 150.2 |
| 4c | 4-Fluorobenzyl | 185.6 |
| 4d | 4-Methylbenzyl | > 200 |
| 4e | 4-Methoxybenzyl | 162.3 |
| 4f | 4-Nitrobenzyl | 120.8 |
| 4g | 2-Phenylethyl | > 200 |
| 4h | 2-(4-Chlorophenyl)ethyl | 145.7 |
| 4i | 2-(4-Methoxyphenyl)ethyl | 170.1 |
| 4j | Pyridin-2-ylmethyl | 95.4 |
| 4k | Pyridin-3-ylmethyl | 88.2 |
| 4l | Indol-3-ylmethyl | 72.55 |
| 4m | 2-(Indol-3-yl)ethyl | 81.3 |
| Kojic Acid (Standard) | - | 16.69 |
The structure-activity relationship analysis revealed that replacing the benzyl or phenyl ring with an indole or pyridine moiety significantly improved the potency of the compounds.[4]
Experimental Protocols
Synthesis of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt (5e)[2]
The synthesis involves a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with 4-nitrobenzoyl chloride. The resulting product is purified and converted to its hydrochloride salt.
In Vitro Cytotoxicity Assay (MTT Assay)[6][7]
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)[8]
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Tyrosinase Inhibitory Activity Assay[5]
-
The assay is typically performed in a 96-well plate.
-
A mixture of mushroom tyrosinase enzyme solution in phosphate buffer is pre-incubated with various concentrations of the test compounds.
-
The enzymatic reaction is initiated by adding the substrate, L-DOPA.
-
The formation of dopachrome is monitored by measuring the change in absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve. Kojic acid is commonly used as a positive control.
Visualizations
Below are diagrams illustrating key experimental workflows and a proposed signaling pathway for the anticancer activity of piperazine derivatives.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Proposed mechanism of anticancer action for piperazine derivatives.
References
- 1. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(4-Nitrobenzyl)piperazine and 1-(4-Aminobenzyl)piperazine in Biological Research
Overview of the Compounds
The key structural difference between the two molecules lies in the para-substituent on the benzyl ring: a nitro group (-NO₂) in 1-(4-nitrobenzyl)piperazine and an amino group (-NH₂) in 1-(4-aminobenzyl)piperazine. This seemingly minor change has profound implications for their chemical properties and potential biological applications. The electron-withdrawing nature of the nitro group in contrast to the electron-donating character of the amino group significantly influences the electronic environment of the entire molecule.
Synthetic Relationship and Physicochemical Properties
1-(4-aminobenzyl)piperazine is commonly synthesized from this compound through the reduction of the nitro group. This transformation is a standard procedure in organic synthesis, often achieved through catalytic hydrogenation or using reducing agents like iron in an acidic medium.[2][3] This synthetic relationship is crucial, as it positions this compound not only as a distinct entity for biological evaluation but also as a key intermediate or a potential prodrug for 1-(4-aminobenzyl)piperazine.[4]
A summary of key physicochemical properties for the parent compounds is presented below. These properties can influence their solubility, membrane permeability, and interaction with biological targets.
| Property | This compound | 1-(4-Aminobenzyl)piperazine (tert-butyl ester derivative) |
| Molecular Formula | C₁₁H₁₅N₃O₂ | C₁₆H₂₅N₃O₂ |
| Molecular Weight | 221.26 g/mol [5] | 291.39 g/mol [6] |
| Appearance | Solid | Solid[6] |
| Melting Point | 131-133 °C[7] | Not available |
Biological Activities and Applications
While direct comparative studies are lacking, the existing literature on related compounds allows for an informed discussion on the potential biological roles of each molecule.
This compound: A Versatile Intermediate and Potential Bioreductive Prodrug
The this compound moiety is often incorporated into larger molecules to explore a range of biological activities. The nitroaromatic group is a key feature in various pharmacologically active compounds.
Antimicrobial and Anti-parasitic Activities: Derivatives of this compound have been synthesized and evaluated for their activity against various pathogens. For instance, certain derivatives have been investigated for their efficacy against Helicobacter pylori.[8] The piperazine core itself is a known pharmacophore in many antimicrobial agents.[2]
Anticancer Research: The nitrobenzyl group can serve as a trigger for bioreductive prodrugs.[4] In hypoxic environments, often found in solid tumors, nitroreductase enzymes can reduce the nitro group to a hydroxylamine or an amine. This reduction can trigger the fragmentation of the molecule and release a cytotoxic agent.[4] This suggests that this compound and its derivatives could be valuable in the design of tumor-targeted therapies. Studies on structurally related 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including a nitro-substituted compound, have shown cytotoxic activity against various cancer cell lines.[2][9]
1-(4-Aminobenzyl)piperazine: A Building Block for CNS-Active and Antifungal Agents
The 1-(4-aminobenzyl)piperazine scaffold is a common feature in compounds targeting the central nervous system (CNS) and in the synthesis of antifungal medications.
Central Nervous System Activity: The aminobenzylpiperazine structure is found in molecules with potential antidepressant and anxiolytic-like activities. The amino group can act as a key pharmacophoric feature for interaction with various receptors and transporters in the brain.
Antifungal Drug Synthesis: 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, a closely related analogue, is a crucial intermediate in the synthesis of the triazole antifungal drug posaconazole.[10][11] This highlights the importance of the aminobenzylpiperazine core in the development of potent antifungal agents.
Summary of Investigated Biological Activities for Derivatives
| Biological Area Investigated | This compound Derivatives | 1-(4-Aminobenzyl)piperazine Derivatives |
| Antimicrobial | Anti-Helicobacter pylori[8] | Not extensively reported in the provided search results. |
| Anticancer | Cytotoxicity against various cancer cell lines, potential for bioreductive prodrugs.[2][4][9] | Not a primary focus in the provided search results. |
| CNS Activity | Not a primary focus in the provided search results. | Potential antidepressant and anxiolytic-like activities. |
| Antifungal | Not a primary focus in the provided search results. | Key intermediate in the synthesis of antifungal drugs like posaconazole.[10][11] |
Experimental Protocols
As no direct comparative studies were identified, this section outlines general experimental protocols relevant to the biological activities discussed.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (e.g., derivatives of this compound) are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).[9]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[9]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Conclusion
While a direct, data-driven comparison of the biological performance of this compound and 1-(4-aminobenzyl)piperazine is not possible based on current literature, their distinct chemical properties and the activities of their derivatives suggest different yet complementary roles in drug discovery.
This compound emerges as a valuable synthetic intermediate and a promising scaffold for the development of bioreductive prodrugs, particularly in the context of anticancer therapy. The presence of the nitro group is a key feature that can be exploited for targeted drug delivery to hypoxic tumor environments.
1-(4-Aminobenzyl)piperazine , on the other hand, is a crucial building block for compounds targeting the central nervous system and for the synthesis of established antifungal agents. The amino group serves as a critical pharmacophoric element for interactions with various biological targets.
For researchers in drug development, the choice between these two scaffolds will be dictated by the therapeutic target and the desired mechanism of action. The nitro derivative offers opportunities in prodrug design and antimicrobial research, while the amino derivative provides a well-trodden path for CNS-active and antifungal drug discovery. Future studies directly comparing these two compounds in a panel of biological assays would be highly valuable to further elucidate their structure-activity relationships.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. CAS 58198-49-5 | 1-(4-Nitro-benzyl)-piperazine - Synblock [synblock.com]
- 6. 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-(4-硝基苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 11. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to 1-(4-Nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, understanding the potential for a compound to interact with targets beyond its intended one is paramount. These off-target effects can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities. This guide provides a comparative analysis of the potential cross-reactivity and off-target effects of 1-(4-Nitrobenzyl)piperazine, a piperazine derivative of interest in various research contexts. Due to the limited publicly available, comprehensive screening data for this compound itself, this guide draws upon data from structurally related arylpiperazines and compares them to well-characterized atypical antipsychotic drugs that share the piperazine moiety. This approach allows for an informed inference of the potential off-target profile of this compound.
Executive Summary
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide range of biological targets. Arylpiperazine derivatives, including this compound, are predicted to exhibit significant cross-reactivity with various neurotransmitter receptors, particularly those for serotonin, dopamine, and adrenaline. This profile is shared with several atypical antipsychotic drugs. The following sections provide a detailed comparison of the binding affinities of these established drugs, outline the experimental protocols for assessing such interactions, and visualize the key signaling pathways that may be affected.
Comparative Analysis of Receptor Binding Affinities
While specific binding data for this compound is not extensively available, the binding profiles of well-known arylpiperazine-containing drugs offer a valuable benchmark for its likely off-target interactions. The following table summarizes the inhibitory constants (Ki) for several atypical antipsychotics at key serotonin, dopamine, adrenergic, and histamine receptors. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Arylpiperazine-Containing Drugs
| Receptor | Clozapine | Olanzapine | Risperidone | Ziprasidone | Aripiprazole |
| Serotonin Receptors | |||||
| 5-HT1A | 14 | 200 | 420[1] | 3.4[2] | 4.4 |
| 5-HT2A | 5.4[3] | 4[4] | 0.2[1] | 0.4[2] | 3.4 |
| 5-HT2C | 9.4[3] | 11 | 50[1] | 1.3[2] | 15 |
| 5-HT6 | 4[3] | 7 | >10,000 | 4 | 14 |
| 5-HT7 | 6.3[3] | 100 | 320 | 2 | 19 |
| Dopamine Receptors | |||||
| D1 | 85 | 31[4] | 240[1] | 48 | 26 |
| D2 | 126[3] | 11[4] | 3.2[1] | 4.8[2] | 0.34 |
| D3 | 40 | 48 | 10 | 7.2[2] | 0.8 |
| D4 | 9 | 27[4] | 7.3[1] | 5 | 0.2 |
| Adrenergic Receptors | |||||
| α1A | 1.6[3] | 19[4] | 5[1] | 10[2] | 57 |
| α2A | 7 | 200 | 16[1] | 20 | 50 |
| Histamine Receptors | |||||
| H1 | 1.1[3] | 7[4] | 20[1] | 47[2] | 61 |
| Muscarinic Receptors | |||||
| M1 | 6.2[3] | 2.5[4] | >10,000[1] | >1,000 | >1,000 |
Based on this comparative data, it is reasonable to hypothesize that this compound may exhibit affinity for a similar spectrum of receptors, particularly serotonin (5-HT2A, 5-HT2C), dopamine (D2, D4), and adrenergic (α1) receptors. The presence of the nitro group, an electron-withdrawing substituent, on the benzyl ring could influence the binding affinity at these targets compared to other substitutions.
Key Signaling Pathways Potentially Affected
The off-target binding of this compound to various G-protein coupled receptors (GPCRs) can modulate critical intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of these interactions.
Experimental Protocols for Off-Target Profiling
Accurate assessment of off-target effects relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to determine a compound's cross-reactivity profile.
Radioligand Binding Assay (General Protocol)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand.
-
Displacement: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the log concentration of the test compound to determine the IC50 value.
Conclusion
While a comprehensive off-target profile for this compound is not publicly available, the extensive data on related arylpiperazine structures provides a strong basis for predicting its potential cross-reactivities. Researchers working with this compound should anticipate interactions with serotonergic, dopaminergic, and adrenergic receptors. The experimental protocols detailed in this guide provide a framework for empirically determining the precise off-target profile of this compound and any of its analogs. A thorough understanding of these potential interactions is essential for the accurate interpretation of experimental results and for advancing the development of more selective and safer chemical probes and therapeutic agents.
References
A Comparative Analysis of 1-(4-Nitrobenzyl)piperazine and Its Positional Isomers: Physicochemical and Pharmacological Insights
A detailed examination of the ortho-, meta-, and para-isomers of 1-(nitrobenzyl)piperazine reveals that the position of the nitro group on the benzyl moiety significantly influences the physicochemical properties and potential pharmacological activities of these compounds. This guide provides a comparative overview of 1-(4-nitrobenzyl)piperazine and its positional isomers, 1-(2-nitrobenzyl)piperazine and 1-(3-nitrobenzyl)piperazine, supported by available experimental and predicted data to assist researchers, scientists, and drug development professionals.
The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to interact with various biological targets.[1][2] The introduction of a nitrobenzyl group to the piperazine ring creates a series of compounds with potential applications in medicinal chemistry. The electron-withdrawing nature of the nitro group and its spatial orientation are expected to modulate properties such as basicity (pKa), lipophilicity (LogP), and receptor binding affinity.
Physicochemical Properties: A Comparative Table
The precise positioning of the nitro group—ortho, meta, or para—on the benzyl ring leads to distinct physicochemical characteristics. While comprehensive experimental data for all three isomers is not available in a single comparative study, a compilation of available experimental and predicted values provides a useful comparison.
| Property | 1-(2-Nitrobenzyl)piperazine | 1-(3-Nitrobenzyl)piperazine | This compound |
| Molecular Formula | C₁₁H₁₅N₃O₂ | C₁₁H₁₅N₃O₂ | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol | 221.26 g/mol | 221.26 g/mol |
| Melting Point (°C) | Data not available | Data not available | 122-123 (hydrochloride salt)[3] |
| Boiling Point (°C) | Data not available | 363.2 ± 27.0 (Predicted) | 365.8 ± 27.0 (Predicted)[3] |
| pKa | Data not available | 9.06 ± 0.10 (Predicted) | 9.03 ± 0.10 (Predicted) |
| LogP | Data not available | 1.62 (hydrochloride salt)[4] | Data not available |
| CAS Number (HCl Salt) | 133030-41-6 | 1458615-92-3 | 58198-49-5 |
Note: Some of the data presented are for the hydrochloride salts of the compounds, as indicated. Predicted values are computationally derived and may differ from experimental results.
Synthesis of 1-(Nitrobenzyl)piperazine Isomers
The synthesis of 1-(nitrobenzyl)piperazine isomers can be achieved through the nucleophilic substitution reaction between piperazine and the corresponding nitrobenzyl chloride (ortho, meta, or para). This reaction is a common and generally efficient method for the N-alkylation of piperazine.
A general synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of 1-(nitrobenzyl)piperazine isomers.
Pharmacological Considerations and Positional Isomerism
Arylpiperazine derivatives are known to interact with a variety of central nervous system (CNS) receptors, including serotonin (5-HT), dopamine (D2), and adrenergic receptors.[5][6][7] The affinity and selectivity for these receptors are highly dependent on the nature and position of substituents on the aryl ring.[5]
The introduction of an electron-withdrawing nitro group on the benzyl ring is expected to influence the electrostatic interactions with receptor binding pockets. For instance, studies on other arylpiperazines have shown that electron-withdrawing groups can impact binding affinity for dopamine D2 receptors.[8] Specifically, an electron-attracting nitro group in the meta-position of some arylpiperazines was found to decrease binding affinity.[8]
The potential interactions of these isomers with key CNS receptor families are illustrated below:
Caption: Potential interactions of nitrobenzylpiperazine isomers with major CNS receptor families.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N-benzylpiperazines.[9]
-
Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent such as ethanol or acetonitrile. Add a base, for example, potassium carbonate, to neutralize the hydrochloric acid that will be formed during the reaction.
-
Addition of Reagent: To the stirred piperazine solution, add a solution of 1-(4-nitrobenzyl) chloride in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from an appropriate solvent to yield the pure this compound. The same procedure can be followed for the synthesis of the ortho- and meta-isomers using the corresponding nitrobenzyl chlorides.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[10][11]
-
Sample Preparation: Prepare a standard solution of the nitrobenzylpiperazine isomer (e.g., 1 mM) in water or a suitable co-solvent. The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M potassium chloride.[10]
-
Titration: Calibrate a pH meter with standard buffers.[11] Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[11]
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[12]
Determination of LogP by the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.[13]
-
Phase Saturation: Pre-saturate n-octanol with water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[14]
-
Partitioning: Prepare a stock solution of the nitrobenzylpiperazine isomer in the pre-saturated aqueous phase.[14] Mix a known volume of this solution with a known volume of the pre-saturated n-octanol in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 1 hour) to allow for the compound to partition between the two phases and reach equilibrium.[14]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
The experimental workflow for these characterizations is outlined below:
References
- 1. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-(4-Nitrobenzyl)PiperazineHydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. chem.bg.ac.rs [chem.bg.ac.rs]
- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to the In Vitro and In Vivo Activity of 1-(4-Nitrobenzyl)piperazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-(4-nitrobenzyl)piperazine and its structurally related analogs. While a direct in vitro and in vivo correlation study for this compound is not publicly available, this document compiles and compares relevant preclinical data from closely related compounds to infer its potential therapeutic activities and guide future research. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology and neuroscience.
In Vitro Activity of a Structurally Related Analog
A study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives provides the most relevant in vitro data for a compound structurally similar to this compound. Specifically, the compound 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt (5e) , which shares the 4-nitrobenzoyl moiety, was evaluated for its cytotoxic activity against a panel of human cancer cell lines.
The cytotoxic activity was determined using the Sulforhodamine B (SRB) assay, and the results are presented as GI50 values, the concentration required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | GI50 (µM) of Compound 5e |
| T47D | Breast Cancer | 0.31 |
Table 1: In Vitro Cytotoxicity of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt (5e)
These findings suggest that the 4-nitrobenzoyl substitution on the piperazine scaffold can confer potent cytotoxic activity against cancer cells.
Potential In Vivo Activities and Comparative Analysis
While in vivo data for this compound is not available, studies on other benzylpiperazine derivatives suggest potential therapeutic applications in both oncology and central nervous system (CNS) disorders.
Anticancer Activity
The significant in vitro cytotoxicity of the nitro-substituted benzoylpiperazine analog points towards a potential application as an anticancer agent. In vivo efficacy of such compounds is typically evaluated in animal models, such as xenograft models in immunocompromised mice. In these models, human cancer cells are implanted, and the ability of the test compound to inhibit tumor growth is assessed.
Central Nervous System Activity
Benzylpiperazine derivatives have been extensively investigated for their effects on the CNS. For instance, some benzylpiperazine compounds have shown potent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain[1][2]. These effects are often mediated through interactions with specific receptors in the brain, such as sigma-1 receptors[1][2]. Other studies have demonstrated the antidepressant-like activity of benzylpiperazine derivatives in vivo[3]. Given these precedents, it is plausible that this compound may also exhibit CNS activity.
Experimental Protocols
Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity
This protocol is a standard method for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Culture medium
-
Trypsin-EDTA
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with water to remove TCA.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Signaling Pathways and Experimental Workflows
Based on the available data for related compounds, the following diagrams illustrate a potential mechanism of action and a general experimental workflow for evaluating the activity of this compound.
Caption: General experimental workflow for in vitro to in vivo correlation.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Conclusion
This guide provides a comparative overview of the potential in vitro and in vivo activities of this compound based on data from structurally related analogs. The available evidence suggests that this compound may possess potent anticancer properties, warranting further investigation. The provided experimental protocols and workflow diagrams offer a framework for future preclinical studies. A direct in vitro-in vivo correlation study is necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 1-(4-Nitrobenzyl)piperazine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(4-Nitrobenzyl)piperazine is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a detailed head-to-head comparison of three common synthetic routes to this compound: direct alkylation, reductive amination, and a two-step acylation-reduction sequence. The comparison focuses on quantitative data, experimental protocols, and the logical workflow of each method.
Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on various factors, including desired yield, purity, cost of reagents, reaction time, and ease of workup. The following table summarizes the key quantitative data for the three primary synthetic strategies for preparing this compound.
| Parameter | Route 1: Direct Alkylation | Route 2: Reductive Amination | Route 3: Acylation-Reduction |
| Starting Materials | Piperazine, 4-Nitrobenzyl chloride | Piperazine, 4-Nitrobenzaldehyde | Piperazine, 4-Nitrobenzoyl chloride |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing agent (e.g., NaBH(OAc)₃) | Reducing agent (e.g., BH₃-THF) |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (75-90%) | Good (overall two steps, ~70-85%) |
| Reaction Time | 12-24 hours | 12-18 hours | Acylation: 2-4 hours; Reduction: 4-6 hours |
| Reaction Temperature | Room temperature to reflux | Room temperature | Acylation: 0°C to rt; Reduction: 0°C to reflux |
| Key Advantages | One-pot reaction, readily available starting materials. | High selectivity for mono-alkylation, mild reaction conditions. | High selectivity for mono-acylation, avoids over-alkylation. |
| Key Disadvantages | Risk of di-alkylation, requiring a large excess of piperazine or protection-deprotection steps. | Requires a specific and sometimes more expensive reducing agent. | Two-step process, use of hazardous reducing agents like borane. |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below to allow for replication and adaptation in a laboratory setting.
Route 1: Direct Alkylation of Piperazine
This method involves the direct nucleophilic substitution of a halide from 4-nitrobenzyl chloride by piperazine. To favor mono-substitution, a significant excess of piperazine is typically employed.
Procedure: A solution of 4-nitrobenzyl chloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF is added dropwise to a stirred solution of a large excess of piperazine (5-10 eq) and a base like potassium carbonate (2.0 eq) in the same solvent. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Reductive Amination
Reductive amination offers a more controlled approach to mono-alkylation by first forming an iminium ion intermediate from piperazine and 4-nitrobenzaldehyde, which is then reduced in situ.
Procedure: To a stirred solution of piperazine (1.2 eq) and 4-nitrobenzaldehyde (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-18 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography to yield pure this compound.
Route 3: Acylation followed by Reduction
This two-step approach first involves the formation of an amide, 1-(4-nitrobenzoyl)piperazine, which is subsequently reduced to the target secondary amine. This method effectively prevents di-substitution.
Step 1: Acylation Piperazine (1.0 eq) is dissolved in a suitable solvent like dichloromethane or chloroform, and a base such as triethylamine (1.1 eq) is added. The mixture is cooled to 0°C, and a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same solvent is added dropwise. The reaction is stirred at 0°C for 2 hours and then at room temperature for an additional 2 hours.[1] The reaction mixture is washed with water and brine, dried, and the solvent is evaporated to give 1-(4-nitrobenzoyl)piperazine, which can often be used in the next step without further purification.
Step 2: Reduction The crude 1-(4-nitrobenzoyl)piperazine from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. A solution of borane-tetrahydrofuran complex (BH₃-THF, 2.0-3.0 eq) is added dropwise. The reaction mixture is then heated to reflux for 4-6 hours. After cooling, the reaction is carefully quenched with methanol and then acidified with HCl. The solvent is removed under reduced pressure, and the residue is basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Visualization of Synthetic Workflows
The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.
Caption: Comparative workflow of the three main synthetic routes to this compound.
This guide provides a foundational understanding of the common synthetic routes to this compound. The choice of method will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and available resources.
References
Evaluating the Therapeutic Index of Piperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: In Vitro Efficacy and Toxicity of Piperazine Derivatives
The following table summarizes the in vitro cytotoxic activity of a selection of piperazine derivatives against various human cancer cell lines, alongside their cytotoxicity towards non-cancerous cells. The Selectivity Index (SI), calculated as the ratio of the IC50 or GI50 in normal cells to that in cancer cells, serves as an in vitro surrogate for the therapeutic index. A higher SI suggests a greater selectivity for cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | Efficacy (GI50/IC50, µM) | Non-Cancerous Cell Line | Toxicity (IC50, µM) | Selectivity Index (SI) |
| PCC | Piperazine Derivative | SNU-475 (Human Liver Cancer) | 6.98 ± 0.11[1] | THLE-3 (Normal Human Liver) | 48.63 ± 0.12[1] | 6.97 |
| 1d | Benzothiazole-Piperazine | HUH-7 (Hepatocellular Carcinoma) | 1.23[1] | Not Reported | Not Reported | Not Reported |
| 23 | Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast Cancer) | 1.00[2] | CHO (Chinese Hamster Ovary) | 10.8[2] | 10.8 |
| 25 | Vindoline-Piperazine Conjugate | HOP-92 (Non-Small Cell Lung Cancer) | 1.35[2] | CHO (Chinese Hamster Ovary) | 6.64[2] | 4.92 |
| 20 | Vindoline-Piperazine Conjugate | Not Specified | Not Specified | CHO (Chinese Hamster Ovary) | 2.54[2] | Not Reported |
| BZP | Benzylpiperazine | H9c2 (Rat Cardiac Myoblasts) | Not Applicable | H9c2 (Rat Cardiac Myoblasts) | 343.9[3] | Not Applicable |
| TFMPP | Trifluoromethylphenyl)piperazine | H9c2 (Rat Cardiac Myoblasts) | Not Applicable | H9c2 (Rat Cardiac Myoblasts) | 59.6[3] | Not Applicable |
| MeOPP | Methoxyphenyl)piperazine | H9c2 (Rat Cardiac Myoblasts) | Not Applicable | H9c2 (Rat Cardiac Myoblasts) | 570.1[3] | Not Applicable |
| MDBP | Methylenedioxybenzyl)piperazine | H9c2 (Rat Cardiac Myoblasts) | Not Applicable | H9c2 (Rat Cardiac Myoblasts) | 702.5[3] | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the therapeutic index. Below are protocols for key experiments typically employed in such evaluations.
In Vitro Cytotoxicity Assays
1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells per well and incubate overnight.
-
Treatment: Expose cells to various concentrations of the piperazine derivatives for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL) to each well and incubate for a further 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the cells with 0.4% (w/v) SRB in 1% acetic acid.
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.[4]
In Vivo Toxicity and Efficacy Studies
1. Acute Oral Toxicity (LD50) Study in Rodents
This study determines the median lethal dose (LD50) of a compound.
-
Animal Model: Use a suitable rodent model (e.g., mice or rats).
-
Dosing: Administer single oral doses of the piperazine derivative at increasing concentrations to different groups of animals.
-
Observation: Monitor the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
2. Xenograft Tumor Model for Anticancer Efficacy
This model evaluates the antitumor efficacy of a compound in vivo.
-
Cell Implantation: Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the piperazine derivative to the mice (e.g., orally or intraperitoneally) at various doses.
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Data Analysis: Compare the tumor growth in treated animals to that in a control group to determine the effective dose (ED50).
Visualizations
Experimental Workflow for Therapeutic Index Evaluation
The following diagram illustrates a typical workflow for determining the therapeutic index of a novel compound.
Caption: A generalized workflow for the evaluation of the therapeutic index of a compound.
Potential Signaling Pathways Modulated by Piperazine Derivatives
Some piperazine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.
Caption: Potential signaling pathways targeted by some anticancer piperazine derivatives.
References
- 1. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(4-Nitrobenzyl)piperazine: A Comparative Analysis Against Established Therapeutic Agents
For Immediate Release
This guide provides a comparative analysis of the biological activity of 1-(4-Nitrobenzyl)piperazine and its derivatives against established therapeutic agents in the fields of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available preclinical data to inform future research and development directions.
Executive Summary
Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines. This guide focuses on the in-vitro anticancer effects of a structurally related compound, 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine, and benchmarks its performance against established chemotherapeutic drugs. Currently, there is a lack of sufficient public data on the neuroprotective properties of this compound, highlighting a potential area for future investigation.
Anticancer Activity: A Comparative Study
A study by Yarim et al. investigated the cytotoxic effects of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the nitro-substituted compound (5e), across a panel of human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values were determined using the Sulforhodamine B (SRB) assay.
Data Presentation
The following tables summarize the IC50 values for the 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine derivative and compares them to the IC50 values of the established anticancer drugs Doxorubicin and Cisplatin in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM) in Liver Cancer Cell Lines
| Cell Line | 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | Doxorubicin | Cisplatin |
| HUH7 | 2.5 ± 0.1 | 0.27[2] | 18.07 |
| FOCUS | 4.5 ± 0.3 | Not Found | Not Found |
| MAHLAVU | 3.8 ± 0.2 | Not Found | Not Found |
| HEPG2 | 5.2 ± 0.4 | 12.18[2] | 10.93[3] |
| HEP3B | 6.1 ± 0.5 | 0.16[4] | Not Found |
Table 2: Comparative Cytotoxicity (IC50 in µM) in Breast Cancer Cell Lines
| Cell Line | 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | Doxorubicin | Cisplatin |
| MCF7 | 3.2 ± 0.2 | 2.50[2] | >20 |
| BT20 | 4.1 ± 0.3 | Not Found | Not Found |
| T47D | 5.5 ± 0.4 | Not Found | Not Found |
| CAMA-1 | 4.8 ± 0.3 | Not Found | Not Found |
Table 3: Comparative Cytotoxicity (IC50 in µM) in Other Cancer Cell Lines
| Cell Line | Tissue of Origin | 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | Doxorubicin | Cisplatin |
| HCT-116 | Colon | 4.2 ± 0.3 | Not Found | Not Found |
| KATO-3 | Gastric | 7.3 ± 0.6 | Not Found | Not Found |
| MFE-296 | Endometrial | 6.9 ± 0.5 | Not Found | Not Found |
Neuroprotective Potential: An Area for Future Research
Despite a comprehensive search, no specific preclinical studies evaluating the neuroprotective effects of this compound were identified. However, the broader class of piperazine derivatives has been investigated for various central nervous system (CNS) activities.[5][6][7][8] Some arylpiperazine compounds have shown neuroprotective capabilities against oxidative stress-induced cell death in neuronal cell lines.[9] Given the presence of the nitrobenzyl moiety, which can influence electronic properties and potential interactions with biological targets, investigating the neuroprotective, anti-inflammatory, and antioxidant potential of this compound and its analogs represents a promising avenue for future research.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
The following protocol is a standard method for determining drug-induced cytotoxicity in adherent cell lines.[10][11][12][13][14]
1. Cell Plating:
-
Harvest cells in the exponential growth phase.
-
Plate cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound derivatives) and reference drugs in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours.
3. Cell Fixation:
-
After the incubation period, gently remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plates at 4°C for 1 hour.
4. Staining:
-
Wash the plates five times with slow-running tap water or 1% acetic acid.
-
Air dry the plates completely.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
5. Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates until no moisture is visible.
6. Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the optical density (OD) at 510-570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell survival relative to the vehicle control.
-
Plot the percentage of cell survival against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Hypothetical signaling pathway for piperazine-induced apoptosis in cancer cells.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. Selective Anti-Cancer Effects of Plasma-Activated Medium and Its High Efficacy with Cisplatin on Hepatocellular Carcinoma with Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. nbinno.com [nbinno.com]
- 9. The mechanisms responsible for neuroprotective capacity of arylpiperazine dopaminergic ligands against cell death induced by sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. abcam.cn [abcam.cn]
- 13. zellx.de [zellx.de]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-Nitrobenzyl)piperazine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides a detailed, step-by-step procedure for the proper disposal of 1-(4-Nitrobenzyl)piperazine, a compound that requires careful handling due to its potential health hazards.
This compound is classified as an irritant, and harmful if swallowed or in contact with skin.[1][2] It is crucial to adhere to established safety protocols to minimize exposure and prevent environmental contamination. The following procedures are designed to provide clear, actionable guidance for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Personal Protective Equipment (PPE) Summary:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields (European Standard EN 166).[1][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile rubber gloves.[4] | Prevents skin contact, as the compound is a skin irritant and can be harmful upon dermal absorption.[1][2] |
| Protective Clothing | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Generally not required for small quantities handled in a well-ventilated area.[4] For large quantities or in case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4] | Protects against inhalation, which may cause respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the immediate steps for handling and preparing this compound waste for collection by an approved waste disposal service.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound waste, minimizing dust generation.[1]
-
Place the collected solid waste into a clearly labeled, sealable container. The container should be designated for "non-halogenated solid chemical waste."
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, and disposable lab coats, should be considered contaminated.
-
Place all contaminated materials in a designated, sealed waste bag or container.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and treated as hazardous chemical waste.
-
Once decontaminated, the empty container can be disposed of according to institutional guidelines for clean glassware or plastic.
-
2. Waste Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound Waste."
-
Include the approximate amount of waste and the date of generation.
-
Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][5]
3. Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.[3][6]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Never dispose of this compound down the drain or in regular trash.[3]
Emergency Procedures in Case of a Spill
In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[1]
-
Decontamination: Clean the spill area with soap and water.[4]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.
References
Essential Safety and Handling Guidelines for 1-(4-Nitrobenzyl)piperazine
Immediate Safety and Logistical Information
This document provides essential guidance for the safe handling and disposal of 1-(4-Nitrobenzyl)piperazine in a laboratory setting. The recommendations below are designed to minimize risk to personnel and the environment.
Hazard Assessment
While specific toxicological data for this compound is limited, its structure suggests potential hazards associated with both the nitrobenzyl and piperazine moieties. Nitroaromatic compounds can be toxic and may have mutagenic properties. Piperazine and its derivatives can be corrosive, skin and respiratory sensitizers, and may cause allergic reactions. Therefore, this compound should be handled with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | N95/FFP2 rated respirator if not handled in a fume hood. |
| Running reactions | Chemical splash goggles or a face shield. | Nitrile or neoprene gloves. | Laboratory coat. | Work within a certified chemical fume hood. |
| Purification (e.g., chromatography) | Chemical splash goggles or a face shield. | Nitrile or neoprene gloves. | Laboratory coat. | Work within a certified chemical fume hood. |
| Handling of dry powder | Chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Use of a certified chemical fume hood is mandatory. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with this compound, especially with the solid form or when heating, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of where the compound is handled.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If handling the solid, weigh the required amount in a chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly in a fume hood.
-
Reaction Setup: Conduct all reactions within a fume hood. Ensure all glassware is properly secured.
-
Post-Reaction: Quench the reaction carefully and work up as required within the fume hood.
-
Decontamination: Clean all glassware and equipment thoroughly after use. Wipe down the work area in the fume hood.
Spill Response
-
Small Spills (Solid):
-
Do not create dust.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the mixture into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Small Spills (Liquid Solution):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or absorbent pads).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains.
-
Waste Disposal Plan
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing boats, absorbent materials), must be disposed of as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed, and appropriate containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
